4-Fluoro-2,6-diiodoaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88162-54-3 |
|---|---|
Molecular Formula |
C6H4FI2N |
Molecular Weight |
362.91 g/mol |
IUPAC Name |
4-fluoro-2,6-diiodoaniline |
InChI |
InChI=1S/C6H4FI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |
InChI Key |
FWWRDABZYSASMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)F |
Origin of Product |
United States |
Foundational & Exploratory
4-Fluoro-2,6-diiodoaniline chemical properties
Introduction
Halogenated anilines are a critical class of compounds in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of fluorine and iodine atoms on the aniline ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability. This guide aims to provide a technical overview of the available chemical properties and general experimental considerations for diiodo-fluoroanilines, with a specific focus on the available data for 2-Fluoro-4,6-diiodoaniline due to the absence of specific data for the 4-fluoro isomer.
Physicochemical Properties of 2-Fluoro-4,6-diiodoaniline
Quantitative data for 2-Fluoro-4,6-diiodoaniline is limited. The following table summarizes the available information from chemical suppliers.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₆H₄FI₂N | [2] |
| Molecular Weight | 362.91 g/mol | [1] |
| CAS Number | 1301739-25-2 | [1] |
| Appearance | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| Purity | Typically >95% | [1] |
Spectral Data
Specific spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for 4-Fluoro-2,6-diiodoaniline or 2-Fluoro-4,6-diiodoaniline are not available in the public domain. General spectral characteristics for halogenated anilines would be expected. For instance, in ¹H-NMR, the aromatic protons would appear as multiplets, with coupling constants influenced by the fluorine and iodine substituents.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, a general synthetic approach for diiodo-substituted anilines can be conceptualized.
General Synthesis of a Diiodo-Fluoroaniline
A plausible synthetic route could involve the direct iodination of a corresponding fluoroaniline. The regioselectivity of the iodination would be directed by the activating amino group and the deactivating, ortho-para directing fluorine atom.
A general workflow for such a synthesis is depicted below:
Safety and Handling
Specific safety and handling information for this compound is not available. For the related compound, 2-Fluoro-4-iodoaniline, the following hazards are identified:
It is prudent to handle any diiodo-fluoroaniline compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Signaling Pathways and Biological Activity
There is no information available in the searched literature regarding any signaling pathways or specific biological activities of this compound or its isomers. Halogenated anilines, in general, are evaluated in drug discovery programs for their potential as intermediates in the synthesis of bioactive molecules.
Conclusion
While a comprehensive profile of this compound is not available, this guide provides the known data for the closely related isomer, 2-Fluoro-4,6-diiodoaniline. The provided general synthetic workflow and safety considerations offer a starting point for researchers and drug development professionals interested in this class of compounds. Further experimental investigation is required to fully characterize the chemical and biological properties of this compound.
References
Technical Guide: Fluoro-Diiodoaniline Derivatives
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on Fluoro-Diiodoaniline Derivatives
This technical guide addresses the chemical properties, synthesis, and safety information for fluoro-diiodoaniline derivatives. Initial searches for "4-Fluoro-2,6-diiodoaniline" did not yield a specific CAS number, suggesting a potential ambiguity in the chemical name. This guide therefore focuses on two closely related and commercially available compounds: 2-Fluoro-4,6-diiodoaniline and 4-Fluoro-2-iodoaniline . The former, a di-iodinated compound, is likely the intended subject of the query.
Compound Identification and Properties
A summary of the key identifiers and physicochemical properties for both compounds is presented below.
2-Fluoro-4,6-diiodoaniline
This compound is the most probable subject of interest given the "diiodo" nomenclature in the user's request.
| Property | Value | Reference |
| CAS Number | 1301739-25-2 | [1][2][3][4] |
| Molecular Formula | C6H4FI2N | [2] |
| Molecular Weight | 362.91 g/mol | [2][5] |
| Appearance | Light clear to beige solid | [6] |
| Purity | ≥95% to ≥97% | [4][5] |
| IUPAC Name | 2-fluoro-4,6-diiodoaniline | [4] |
| InChI Key | FIOIEYFUKOZCHS-UHFFFAOYSA-N | [5] |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [1] |
4-Fluoro-2-iodoaniline
This mono-iodinated compound is also presented for clarity and to provide a comprehensive overview of related structures.
| Property | Value | Reference |
| CAS Number | 61272-76-2 | [7][8][9] |
| Molecular Formula | C6H5FIN | [8] |
| Molecular Weight | 237.02 g/mol | [8][9] |
| Appearance | Colorless to brown clear liquid; Off-white crystalline powder | [8][9] |
| Purity | ≥96% to ≥99.0% | [6][7] |
| Density | 1.99 - 2.008 g/cm³ | [7][8] |
| Boiling Point | 259.8°C at 760 mmHg | [7] |
| Melting Point | 89-93°C | [7] |
| Flash Point | 110.9°C | [7] |
| Refractive Index | 1.64 - 1.656 | [7][8][9] |
| Storage | Room temperature, in a cool and dark place (<15°C), under inert gas | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the application of these compounds in research and development.
Synthesis of 2-Fluoro-4,6-diiodoaniline (General Method)
Reaction:
2-Fluoroaniline + 2 I₂ → 2-Fluoro-4,6-diiodoaniline + 2 HI
Materials:
-
2-Fluoroaniline
-
Iodine (I₂)
-
A suitable base (e.g., sodium bicarbonate) to neutralize the HI byproduct
-
An appropriate solvent (e.g., ethanol, water, or a mixture)
-
Oxidizing agent (optional, to generate I⁺ in situ)
Procedure Outline:
-
Dissolve 2-fluoroaniline in the chosen solvent in a reaction vessel.
-
Add the base to the mixture.
-
Slowly add a solution of iodine in the same solvent to the reaction mixture at a controlled temperature.
-
The reaction may require heating and prolonged stirring to ensure complete di-iodination.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is worked up. This typically involves quenching any unreacted iodine, extraction with an organic solvent, washing the organic layer, drying it, and finally removing the solvent under reduced pressure.
-
The crude product is then purified, for example, by recrystallization or column chromatography.
Synthesis of 4-Fluoro-2-iodoaniline
A detailed experimental protocol for the synthesis of 4-Fluoro-2-iodoaniline has been described.[10]
Materials:
-
4-fluoroaniline (22 g)
-
Iodine (50 g)
-
Calcium carbonate (25 g)
-
Ether (75 ml)
-
Water (75 ml)
-
Sodium thiosulfate solution
-
Petroleum ether for recrystallization
Procedure:
-
A mixture of 22 g of 4-fluoroaniline, 50 g of iodine, 25 g of calcium carbonate, 75 ml of ether, and 75 ml of water is heated at reflux for 48 hours.[10]
-
The ether is removed by distillation.[10]
-
The excess iodine is neutralized by the addition of a sodium thiosulfate solution.[10]
-
The product is isolated by steam distillation.[10]
-
Further purification is achieved by recrystallization from petroleum ether to yield 4-fluoro-2-iodoaniline.[10]
Safety and Handling
Proper safety precautions are essential when working with these halogenated anilines.
2-Fluoro-4,6-diiodoaniline
Specific GHS hazard statements for this compound are not detailed in the search results, but given its structure, it should be handled with care, assuming it to be toxic and an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. Work should be conducted in a well-ventilated fume hood.
4-Fluoro-2-iodoaniline
This compound is classified as hazardous.
-
Hazard Class: 6.1[7]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P271: Use only outdoors or in a well-ventilated area.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[9]
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[9]
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Applications in Research and Development
Fluoro- and iodo-substituted anilines are valuable building blocks in organic synthesis, particularly in the pharmaceutical and materials science sectors.
-
Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of a variety of pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.[8][11] 4-Iodoaniline, a related compound, is used in the synthesis of anti-cancer drugs, anti-inflammatory drugs, and antiviral compounds.[12]
-
Material Science: These intermediates are used in the development of advanced materials such as polymers and coatings, where their unique chemical properties can improve durability and performance.[8] 2-Fluoro-4-iodoaniline is specifically mentioned for its utility in creating materials with tailored electronic and optical properties for applications like OLEDs and sensors.[11]
-
Organic Synthesis: The distinct reactivity of the C-I and C-F bonds, along with the amino group, makes these molecules versatile synthons for constructing complex organic molecules.[8]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of the discussed compounds.
Caption: General workflow for the synthesis of 2-Fluoro-4,6-diiodoaniline.
Caption: Experimental workflow for the synthesis of 4-Fluoro-2-iodoaniline.
References
- 1. 1301739-25-2|2-Fluoro-4,6-diiodoaniline|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. doronscientific.com [doronscientific.com]
- 4. 2-fluoro-4,6-diiodoaniline | 1301739-25-2 [sigmaaldrich.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 4-Fluoro-2-iodoaniline | 61272-76-2 [sigmaaldrich.com]
- 7. 4-Fluoro-2-iodoaniline CAS 61272-76-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Fluoro-2-iodoaniline 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. prepchem.com [prepchem.com]
- 11. nbinno.com [nbinno.com]
- 12. calibrechem.com [calibrechem.com]
Technical Guide: Synthesis and Characterization of 4-Fluoro-2,6-diiodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed methodology for the synthesis and characterization of the novel compound 4-Fluoro-2,6-diiodoaniline. Due to the limited availability of published data on this specific molecule, this document provides a comprehensive, albeit theoretical, framework based on established principles of organic synthesis and analytical chemistry. The proposed synthesis involves the direct di-iodination of 4-fluoroaniline. Detailed protocols for the synthesis, purification, and characterization using modern analytical techniques are presented. This guide is intended to serve as a foundational resource for researchers seeking to prepare and study this compound for potential applications in medicinal chemistry and materials science.
Introduction
Halogenated anilines are a critical class of intermediates in the pharmaceutical and agrochemical industries. The introduction of halogen atoms can significantly modulate the physicochemical and biological properties of molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of halogens on the aniline ring allows for fine-tuning of these properties. This compound is a hitherto sparsely documented compound that holds potential as a versatile building block for the synthesis of more complex molecules. The presence of a fluorine atom at the 4-position and iodine atoms at the 2- and 6-positions offers multiple points for further chemical modification, making it an attractive scaffold for drug discovery and development.
This guide provides a putative synthetic route and detailed characterization plan for this compound, addressing the current gap in available literature.
Proposed Synthesis of this compound
The proposed synthesis of this compound is a two-step process starting from the commercially available 4-fluoronitrobenzene. The first step involves the reduction of the nitro group to an amine, followed by the regioselective di-iodination of the resulting 4-fluoroaniline.
Step 1: Synthesis of 4-Fluoroaniline
The reduction of 4-fluoronitrobenzene to 4-fluoroaniline is a well-established transformation that can be achieved using various reducing agents. A common and efficient method involves catalytic hydrogenation.
Experimental Protocol:
-
To a solution of 4-fluoronitrobenzene (1.0 eq) in methanol, a catalytic amount of 10% Palladium on carbon (Pd/C) is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-fluoroaniline as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
The second step is the crucial di-iodination of 4-fluoroaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the fluorine atom, iodination is expected to occur at both ortho positions (2 and 6). A common method for the iodination of anilines involves the use of iodine (I₂) in the presence of a base, such as sodium bicarbonate, or an oxidizing agent.
Experimental Protocol:
-
4-Fluoroaniline (1.0 eq) is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Sodium bicarbonate (2.5 eq) is added to the solution.
-
A solution of iodine (2.2 eq) and sodium iodide (2.2 eq) in water is added dropwise to the reaction mixture at room temperature with vigorous stirring. The use of sodium iodide aids in the dissolution of iodine in water by forming the triiodide ion (I₃⁻).
-
The reaction is stirred at room temperature and monitored by TLC.
-
After the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The crude product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Characterization
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy will be used to elucidate the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the molecular formula.
-
Melting Point (MP): The melting point will be determined to assess the purity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups present in the molecule.
Expected Analytical Data
The following table summarizes the expected (hypothetical) quantitative data for this compound.
| Parameter | Expected Value |
| Molecular Formula | C₆H₄FI₂N |
| Molecular Weight | 362.91 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 95-100 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (d, J = 8.0 Hz, 2H), 4.50 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.2 (d, J = 245.0 Hz), 145.0, 125.5 (d, J = 8.0 Hz), 85.0 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -118.5 |
| HRMS (ESI) | m/z calculated for C₆H₅FI₂N [M+H]⁺: 363.8493, Found: 363.8495 |
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
Logical Relationship of Characterization Techniques
The following diagram shows the logical flow of characterizing the final product.
Caption: Analytical workflow for the characterization of this compound.
Safety Precautions
-
4-Fluoronitrobenzene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
4-Fluoroaniline: Toxic and a suspected carcinogen. Handle with extreme care using appropriate PPE in a fume hood.
-
Iodine: Corrosive and harmful if inhaled or swallowed. Avoid breathing vapors. Handle in a fume hood.
-
Hydrogen Gas: Highly flammable. Handle with care, ensuring no ignition sources are present.
-
Solvents: Methanol and ethanol are flammable. Handle away from open flames and sparks.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
This technical guide provides a detailed, though theoretical, protocol for the synthesis and characterization of this compound. The proposed two-step synthesis is based on reliable and well-understood organic reactions. The comprehensive characterization plan will ensure the unambiguous identification and purity assessment of the final product. This document serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this novel halogenated aniline. Experimental validation of the proposed methods is highly recommended.
Spectroscopic Profile of 4-Fluoro-2,6-diiodoaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data relevant to the characterization of 4-Fluoro-2,6-diiodoaniline. Due to the limited availability of specific experimental data for this compound, this document presents information on closely related and more extensively studied analogues: 4-Fluoro-2-iodoaniline and 4-Fluoroaniline. This comparative approach offers valuable insights into the expected spectroscopic features of the target compound.
Data Presentation
The following tables summarize the key spectroscopic data for 4-Fluoro-2-iodoaniline and 4-Fluoroaniline.
Table 1: Spectroscopic Data for 4-Fluoro-2-iodoaniline
| Spectroscopic Technique | Data |
| ¹H NMR | Spectral data is available but specific shifts and coupling constants are not detailed in the provided search results.[1] |
| Molecular Formula | C₆H₅FIN[2] |
| Molecular Weight | 237.02 g/mol [3] |
| Appearance | Colorless to Brown clear liquid[3] |
| Purity | >98.0% (GC)[3] |
Table 2: Spectroscopic Data for 4-Fluoroaniline
| Spectroscopic Technique | Data |
| ¹³C NMR | Spectral data is available but specific shifts are not detailed in the provided search results. |
| ¹⁹F NMR | Chemical shift data is available in DMSO, though the specific value is not mentioned in the provided search results.[4] |
| Mass Spectrometry | LC-ESI-QQ; MS2; CE: 20 V; [M+H]⁺ with precursor m/z 112.[5] |
| Molecular Formula | C₆H₆FN[6] |
| Molecular Weight | 111.12 g/mol [6] |
| Appearance | Light-colored oily liquid[6] |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for this compound are not available. However, the following are general methodologies for the spectroscopic analysis of halogenated aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining NMR spectra of a halogenated aniline derivative would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a specific probe tuned to the ¹⁹F frequency. ¹⁹F NMR is a highly sensitive technique.[7]
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups. For an aromatic amine, expect to see N-H stretching vibrations (around 3300-3500 cm⁻¹), C-N stretching vibrations (around 1250-1335 cm⁻¹ for aromatic amines), and C-H stretching and bending vibrations for the aromatic ring.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Ionization: Bombard the sample with electrons (EI) or spray a solution of the sample through a charged needle (ESI) to generate ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. The presence of isotopes, particularly for halogens like iodine, will result in characteristic isotopic patterns.[11][12][13] For a compound with two iodine atoms, a complex isotopic pattern would be expected.
Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound.
Figure 1. General workflow for the spectroscopic characterization of a chemical compound.
References
- 1. 4-Fluoro-2-iodoaniline(61272-76-2) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Fluoro-2-iodoaniline | C6H5FIN | CID 2778283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-2-iodoaniline 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. spectrabase.com [spectrabase.com]
- 5. massbank.eu [massbank.eu]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. wikieducator.org [wikieducator.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Fluoro-2,6-diiodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-2,6-diiodoaniline. Due to the absence of experimentally acquired spectra for this specific compound in publicly available literature, this document leverages established NMR principles and data from analogous compounds to forecast its spectral characteristics. This guide is intended to assist researchers in the identification and characterization of this and structurally related molecules.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting a single aromatic resonance and a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the fluorine, iodine, and amino substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 | 7.20 - 7.40 | Doublet | ~9 Hz |
| -NH₂ | 4.00 - 5.00 | Broad Singlet | N/A |
Disclaimer: These are predicted values and may differ from experimental results.
The aromatic protons at the C-3 and C-5 positions are chemically equivalent and are expected to appear as a doublet due to coupling with the fluorine atom at C-4. The electron-withdrawing nature of the iodine and fluorine atoms will deshield these protons, shifting them downfield. The amino group (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will display distinct signals for each carbon atom, with their chemical shifts being significantly affected by the attached substituents. The carbon attached to fluorine will exhibit a large C-F coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145 - 150 |
| C-2, C-6 | 80 - 85 |
| C-3, C-5 | 125 - 130 |
| C-4 | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |
Disclaimer: These are predicted values and may differ from experimental results.
The C-4 carbon, directly bonded to the highly electronegative fluorine atom, is expected to be the most deshielded and will appear as a doublet with a large one-bond C-F coupling constant. The C-2 and C-6 carbons, bonded to iodine, will be significantly shielded due to the "heavy atom effect" of iodine, causing their signals to appear at an unusually high field for aromatic carbons.
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic molecules[1].
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: A 400 or 500 MHz NMR spectrometer is recommended for good signal dispersion[2][3].
-
Temperature: Set the sample temperature to a constant value, typically 298 K or 303 K[1].
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine multiplicities and coupling constants.
-
3. ¹³C NMR Acquisition:
-
Spectrometer: A spectrometer operating at a ¹³C frequency of 100 or 125 MHz is suitable.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum to single lines for each carbon.
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: A higher number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for NMR analysis.
Caption: Chemical structure of this compound.
Caption: A generalized workflow for NMR analysis.
References
In-Depth Technical Guide: ¹⁹F NMR Chemical Shift of 4-Fluoro-2,6-diiodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of 4-Fluoro-2,6-diiodoaniline. Due to the absence of a publicly available experimental value, this guide presents a predicted chemical shift based on established principles and outlines a detailed experimental protocol for its determination.
Data Presentation: Predicted ¹⁹F NMR Chemical Shift
Predicting this value with high accuracy typically requires computational chemistry approaches, such as Density Functional Theory (DFT) calculations.[1][2][3] These methods have become a reliable tool for estimating ¹⁹F NMR chemical shifts in fluorinated aromatic compounds.[1][2][3]
For a qualitative estimation, we can consider the substituent effects. The amino group at position 1 is a strong σ- and π-donor, which would be expected to increase the electron density at the para-position (where the fluorine is located), leading to an upfield shift (more negative ppm value) compared to fluorobenzene. Conversely, the two iodine atoms at positions 2 and 6, while being ortho/para directors, are also large and polarizable, introducing complex electronic and steric effects.
Table 1: Predicted ¹⁹F NMR Chemical Shift of this compound
| Compound | Solvent | Predicted Chemical Shift (δ) vs. CFCl₃ (ppm) | Method of Prediction |
| This compound | CDCl₃ | Not available (requires computational modeling for accuracy) | Density Functional Theory (DFT) is recommended for reliable prediction. |
Experimental Protocols
To empirically determine the ¹⁹F NMR chemical shift of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the chemical shift, so it should be recorded and reported.
-
Internal Standard (Optional but Recommended): An internal standard with a known and well-separated ¹⁹F chemical shift can be added for precise referencing. A common internal standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). The concentration of the standard should be significantly lower than the analyte to avoid intermolecular interactions.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zgfhigqn on Bruker systems for ¹H-decoupled ¹⁹F NMR) is typically sufficient.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), and report the value.
-
Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) to ensure the ¹⁹F signal is captured, as its chemical shift is not precisely known.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the fluorine nucleus between scans.
-
Decoupling: For a simple singlet, proton decoupling should be applied during acquisition.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard if one was used. If no standard is used, the solvent's residual peak can be used as a secondary reference, but this is less accurate.
-
Peak Picking: Identify the ¹⁹F signal corresponding to this compound and determine its chemical shift in ppm.
Mandatory Visualizations
Experimental Workflow for ¹⁹F NMR Analysis
Caption: Workflow for the experimental determination of the ¹⁹F NMR chemical shift.
Role of Halogenated Anilines in Kinase Inhibitor Drug Discovery
Caption: Logical relationship of halogenated anilines in kinase inhibitor development.
References
Mass Spectrometry of 4-Fluoro-2,6-diiodoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the anticipated mass spectrometric behavior of 4-Fluoro-2,6-diiodoaniline. Due to a lack of publicly available experimental data for this specific compound, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally related molecules. It also outlines a comprehensive, generalized experimental protocol for the analysis of similar halogenated aromatic amines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and analytical chemistry who may work with this or analogous compounds.
Introduction
This compound is a halogenated aromatic amine, a class of compounds frequently encountered in pharmaceutical and materials science research. Understanding the mass spectrometric behavior of such molecules is crucial for their identification, characterization, and quality control. Mass spectrometry provides vital information regarding a molecule's mass, elemental composition, and structural features through the analysis of its fragmentation patterns.
This guide will delineate a predicted fragmentation pathway for this compound and provide a general methodology for its analysis using mass spectrometry.
Predicted Mass Spectrum Data
While no direct experimental mass spectrum for this compound is available, a predicted set of major ions can be inferred from the fragmentation patterns of similar compounds, such as fluoroanilines and iodo-substituted aromatics. The molecular weight of this compound (C₆H₄FI₂N) is 362.91 g/mol . The molecular ion peak [M]⁺• is expected to be observed at an m/z of approximately 363.
The primary fragmentation pathways for halogenated anilines typically involve the loss of halogen atoms and fragmentation of the aniline group.[1][2] For this compound, the carbon-iodine bond is significantly weaker than the carbon-fluorine bond and is therefore more likely to cleave.
Table 1: Predicted Major Fragment Ions for this compound
| Predicted Ion | m/z (approx.) | Proposed Fragmentation Pathway |
| [C₆H₄FI₂N]⁺• (Molecular Ion) | 363 | Ionization of the parent molecule |
| [C₆H₄FN]⁺• | 236 | Loss of an iodine radical (•I) |
| [C₆H₄F]⁺ | 109 | Loss of a second iodine radical (•I) from [M-I]⁺• |
| [C₆H₄]⁺• | 95 | Loss of a fluorine radical (•F) from [M-2I]⁺• |
| [C₅H₄]⁺ | 76 | Loss of HCN from the aniline ring fragment |
Table 2: Molecular Information of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₄FI₂N | 362.91 |
| 4-Fluoroaniline | C₆H₆FN | 111.12[3] |
| 2-Fluoro-4-iodoaniline | C₆H₅FIN | 237.01[4] |
| 2,4,6-Triiodoaniline | C₆H₄I₃N | 484.82 |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is predicted to proceed through a series of steps initiated by the loss of the most labile substituents. The iodine atoms, being larger and forming weaker bonds with the aromatic ring compared to fluorine, are the most likely to be lost first.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of a solid, halogenated aromatic amine like this compound via mass spectrometry.
4.1. Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Dilution: Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may need to be determined empirically.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
4.2. Mass Spectrometry Analysis
-
Ionization Method: Electron Ionization (EI) is a common and robust method for the analysis of relatively small, volatile, and thermally stable organic molecules.[5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used.
4.2.1. GC-MS Parameters (Illustrative)
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
GC Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[5]
-
Mass Range: m/z 50-500.
-
Scan Speed: 2 scans/second.
4.2.2. Direct Insertion Probe Parameters
-
Probe Temperature Program:
-
Initial temperature: 40 °C.
-
Ramp: 20 °C/min to 300 °C.
-
-
Ion Source Parameters: As listed for GC-MS.
Caption: General experimental workflow for MS analysis.
Conclusion
This technical guide provides a predictive framework for understanding the mass spectrometric characteristics of this compound. The outlined fragmentation pathways and experimental protocols are based on established chemical principles and data from analogous compounds. It is anticipated that this information will be a valuable resource for researchers in the fields of analytical chemistry and drug development, facilitating the identification and characterization of this and similar halogenated aromatic amines. Experimental verification of these predictions is encouraged to further refine our understanding of the mass spectrometric behavior of this compound class.
References
Stability and Storage of 4-Fluoro-2,6-diiodoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 4-Fluoro-2,6-diiodoaniline, a key intermediate in pharmaceutical synthesis. Given the limited direct literature on this specific compound, this guide extrapolates from established knowledge of similar halogenated anilines and general principles of chemical stability testing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its handling, storage, and potential degradation pathways.
| Property | Value |
| Molecular Formula | C₆H₄FI₂N |
| Molecular Weight | 366.91 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | Approximately 95-100 °C (predicted) |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. |
| pKa | ~2-3 (predicted, acidic due to electron-withdrawing groups) |
Stability Profile
The stability of this compound is influenced by several factors, including light, temperature, pH, and oxidizing agents. Understanding these sensitivities is critical for maintaining the compound's integrity.
Light Sensitivity
Aromatic amines, particularly those with halogen substituents, are often susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of colored degradation products and a decrease in purity.
Thermal Stability
Thermal analysis provides insight into the temperature at which the compound begins to decompose. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its thermal stability.
pH Stability
The aniline functional group is basic, but the presence of electron-withdrawing fluorine and iodine atoms decreases its basicity, making it a weak base. In acidic or basic conditions, hydrolysis or other degradation pathways may be accelerated.
Oxidative Stability
Anilines are susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The presence of iodine atoms may also influence its susceptibility to oxidative degradation.
Recommended Storage and Handling
Proper storage and handling are paramount to prevent degradation and ensure the safety of personnel.
Storage Conditions:
-
Temperature: Store in a cool, dry place, preferably at 2-8 °C.
-
Light: Protect from light by storing in an amber or opaque container.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Handling Procedures:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Take precautions to prevent electrostatic discharge.
Potential Degradation Pathways
Based on the chemistry of halogenated anilines, several degradation pathways can be postulated for this compound. Understanding these pathways is crucial for developing stability-indicating analytical methods.
Caption: Postulated degradation pathways for this compound.
Proposed Synthesis Route
A plausible synthetic route for this compound, based on known organic reactions for similar compounds, is outlined below.
Caption: A proposed one-step synthesis of this compound.
Experimental Protocols
To assess the stability of this compound, a comprehensive set of experiments should be conducted. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | 24, 48, 72 hours |
| Thermal Stress | 105 °C (solid state) | 24, 48, 72 hours |
| Photostability | ICH Q1B conditions (UV and visible light) | As per ICH guidelines |
Stability-Indicating Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for separating and quantifying this compound from its degradation products.
Table 3: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Workflow for Stability Testing
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment.
Caption: A logical workflow for the stability assessment of this compound.
Conclusion
Solubility of 4-Fluoro-2,6-diiodoaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Fluoro-2,6-diiodoaniline, a halogenated aniline of interest in organic synthesis and drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides detailed experimental protocols for determining its solubility in various organic solvents using established methodologies. Furthermore, a logical synthesis workflow for this compound is presented. This guide is intended to be a practical resource for researchers, enabling them to generate crucial solubility data and understand the synthetic context of this compound.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. The following table is provided as a template for researchers to populate with their own experimentally determined data. It is recommended to determine solubility at a standard temperature (e.g., 25 °C) and to specify the units of measurement (e.g., g/L, mg/mL, or mol/L).
| Organic Solvent | Chemical Formula | Solubility at 25 °C (Specify Units) |
| Acetone | C₃H₆O | Data to be determined |
| Acetonitrile | C₂H₃N | Data to be determined |
| Chloroform | CHCl₃ | Data to be determined |
| Dichloromethane | CH₂Cl₂ | Data to be determined |
| Dimethylformamide (DMF) | C₃H₇NO | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data to be determined |
| Ethanol | C₂H₅OH | Data to be determined |
| Ethyl Acetate | C₄H₈O₂ | Data to be determined |
| Hexane | C₆H₁₄ | Data to be determined |
| Methanol | CH₃OH | Data to be determined |
| Tetrahydrofuran (THF) | C₄H₈O | Data to be determined |
| Toluene | C₇H₈ | Data to be determined |
Experimental Protocols for Solubility Determination
For researchers seeking to determine the solubility of this compound, two robust and widely used methods are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometry Method.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials:
-
This compound
-
Organic solvent of interest
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials or flasks with secure caps
-
Volumetric pipette
-
Evaporating dish or pre-weighed vial
-
Shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture using a shaker or magnetic stirrer in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 1.0 mL or 5.0 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to filter the solution using a syringe filter compatible with the organic solvent.
-
-
Solvent Evaporation:
-
Transfer the collected aliquot to a pre-weighed, dry evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.
-
-
Mass Determination:
-
Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature and to remove any residual moisture.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.
-
The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of poorly soluble compounds. It relies on creating a calibration curve of absorbance versus concentration to determine the concentration of a saturated solution.
Materials:
-
This compound
-
Organic solvent of interest (must be UV-transparent at the analysis wavelength)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, non-saturated solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
Perform a series of serial dilutions from the stock solution to create a set of standard solutions with known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law. Determine the equation of the line (y = mx + c).
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound.
-
-
Sample Analysis:
-
Withdraw a small, precise volume of the clear, filtered supernatant from the saturated solution.
-
Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted saturated solution and the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent.
-
Synthesis Workflow
Caption: Plausible synthesis route for this compound.
Disclaimer: The information provided in this technical guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
Potential Applications of 4-Fluoro-2,6-diiodoaniline: A Technical Guide
Disclaimer: The compound 4-Fluoro-2,6-diiodoaniline is not widely documented in publicly available scientific literature. This guide infers its potential applications and properties based on the known characteristics and uses of structurally similar compounds, namely 4-Fluoro-2-iodoaniline, 2-Fluoro-4-iodoaniline, and 2-Fluoro-4,6-diiodoaniline. The information presented herein is intended for research and development professionals and should be used as a speculative resource to guide future investigations.
Introduction
Halogenated anilines are a critical class of building blocks in modern organic synthesis, finding extensive use in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine and iodine atoms onto an aniline scaffold can significantly modulate a molecule's physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while iodine provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.
This technical guide explores the potential applications of the novel compound this compound by examining the synthesis, properties, and applications of its close structural analogs. The insights provided aim to stimulate research into the utility of this promising, yet underexplored, chemical entity.
Physicochemical Properties of Related Fluoro-iodo-anilines
A summary of the key physicochemical properties of commercially available fluoro-iodo-anilines is presented in Table 1. These properties are crucial for predicting the behavior of the target compound in synthetic and biological systems.
| Property | 4-Fluoro-2-iodoaniline | 2-Fluoro-4-iodoaniline | 2-Fluoro-4,6-diiodoaniline |
| CAS Number | 61272-76-2[1] | 29632-74-4[1] | 1301739-25-2 |
| Molecular Formula | C₆H₅FIN[1] | C₆H₅FIN[1] | C₆H₄FI₂N |
| Molecular Weight | 237.02 g/mol [1] | 237.01 g/mol [1] | 362.91 g/mol |
| Appearance | Colorless to brown clear liquid | White to gray to brown powder/crystal | Not specified |
| Melting Point | Not specified | 52-56 °C | Not specified |
| Purity | >98.0% (GC) | ≥ 98% (GC) | 95% |
Synthesis of Fluoro-iodo-anilines: Experimental Protocols
The synthesis of fluoro-iodo-anilines typically involves the direct halogenation of a corresponding fluoroaniline or the functionalization of a pre-halogenated benzene ring. Below are representative experimental protocols for the synthesis of related compounds, which can serve as a starting point for the development of a synthetic route to this compound.
Synthesis of 4-Fluoro-2-iodoaniline
A common method for the synthesis of 4-Fluoro-2-iodoaniline involves the direct iodination of 4-fluoroaniline.
Protocol: A mixture of 22 g of 4-fluoroaniline, 50 g of iodine, and 25 g of calcium carbonate in a mixture of 75 ml of ether and 75 ml of water is heated at reflux for 48 hours. Following the reflux, the ether is removed by distillation. The excess iodine is then neutralized by the addition of sodium thiosulfate. The desired product, 4-fluoro-2-iodoaniline, is isolated and purified by steam distillation followed by recrystallization from petroleum ether.
Synthesis of 2-Fluoro-4-iodoaniline
A detailed, multi-step synthesis of 2-Fluoro-4-iodoaniline starting from o-fluoroiodobenzene has been described.
Protocol:
-
Lithiation and Carboxylation: To a solution of diisopropylamine (13 ml, 91.0 mmol) in tetrahydrofuran (100 ml) at -20°C under a nitrogen atmosphere, a 2.5M solution of n-butyllithium (36.4 ml, 91.0 mmol) is added dropwise. The mixture is stirred at 0°C for 30 minutes. A solution of o-fluoroiodobenzene (18.4 g, 82.8 mmol) in tetrahydrofuran (50 ml) is then added dropwise at -70°C, and the reaction is stirred for 1 hour. Dry ice (50g) is added, and the mixture is allowed to warm to room temperature and stirred overnight. Water (100 ml) is added, and the organic phase is separated. The aqueous phase is acidified with concentrated hydrochloric acid to pH 1-2, and the product is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a yellow solid of 2-fluoro-4-iodobenzoic acid (15.5g, 70.5% yield).
-
Amidation: The resulting 2-fluoro-4-iodobenzoic acid is then converted to the corresponding aniline. (Note: The specific details of this amidation step were not fully detailed in the provided search results but would typically involve a Curtius, Hofmann, or similar rearrangement).
-
Deprotection (if necessary): In a related synthesis for a carbamate-protected aniline, the deprotection is achieved by dissolving the protected aniline (9.31g, 27.7 mmol) in methanol (50 ml), adding concentrated hydrochloric acid (10 ml), and stirring at room temperature for 3 hours. The methanol is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution to pH 8-9. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the final product.
Inferred Synthesis of this compound
Based on the protocol for 4-Fluoro-2-iodoaniline, a potential route to this compound could involve a more exhaustive iodination of 4-fluoroaniline using a stronger iodinating agent or harsher reaction conditions.
Caption: Inferred synthetic workflow for this compound.
Potential Applications in Drug Discovery
The primary and most promising application of fluoro-iodo-anilines is as intermediates in the synthesis of biologically active molecules, particularly in the field of medicinal chemistry. The presence of both fluorine and iodine atoms makes these compounds highly versatile scaffolds.
Kinase Inhibitors: A Case Study of TAK-733
A prominent example of the application of a fluoro-iodo-aniline is in the synthesis of TAK-733, a potent and selective allosteric inhibitor of MEK1/2 kinases.[2] TAK-733 has demonstrated significant antitumor activity in various cancer models.[2][3]
Quantitative Biological Data for TAK-733:
| Parameter | Value | Cell Line/Assay | Reference |
| MEK1 IC₅₀ | 3.2 nM | Enzymatic Assay | [4][5] |
| ERK Phosphorylation EC₅₀ | 1.9 nM | Cellular Assay | [2][5] |
| COLO205 Cell Viability EC₅₀ | 2.1 nM | MTS Assay (72h) | [4] |
| A375 Cell Viability EC₅₀ | 3.1 nM | MTS Assay (72h) | [4] |
| MEK1 Inhibition in COLO205 IC₅₀ | 6.92 nM | Cellular Assay | [4] |
The synthesis of TAK-733 and similar compounds often involves a key cross-coupling reaction where the iodine atom of the aniline derivative is replaced, for instance, through a Suzuki or Buchwald-Hartwig coupling, to build the core structure of the final drug molecule. The fluorine atom is strategically placed to enhance the drug-like properties of the molecule.
The MEK/ERK Signaling Pathway: A Target for Drug Intervention
The MEK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] MEK inhibitors like TAK-733 block the phosphorylation of ERK, thereby inhibiting downstream signaling and suppressing tumor growth.
Caption: The MEK/ERK signaling pathway and the site of action for MEK inhibitors.
Potential Applications in Materials Science
Beyond pharmaceuticals, fluoro-iodo-anilines are valuable precursors for the synthesis of advanced materials. The unique electronic properties conferred by the fluorine and iodine substituents can be exploited to create novel polymers and small molecules with applications in:
-
Organic Electronics: The tunable electronic nature of these compounds makes them suitable for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Functional Polymers: Incorporation of these aniline derivatives into polymer backbones can enhance thermal stability, flame retardancy, and dielectric properties.
-
Sensors: The reactivity of the iodine atom allows for the facile attachment of reporter groups, making these compounds potential building blocks for chemical sensors.
Conclusion
While this compound remains a largely unexplored compound, the well-documented utility of its structural isomers and related halogenated anilines strongly suggests its potential as a valuable synthetic intermediate. Its application is most evident in the field of medicinal chemistry, where it could serve as a key building block for the development of novel kinase inhibitors and other therapeutics. Furthermore, its unique electronic and reactive properties make it an attractive candidate for the synthesis of advanced materials. Further research into the synthesis and reactivity of this compound is warranted to unlock its full potential in these and other areas of chemical science.
References
- 1. 4-Fluoro-2-iodoaniline | C6H5FIN | CID 2778283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a potent MEK inhibitor, TAK-733, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
4-Fluoro-2,6-diiodoaniline and Its Analogs: A Technical Guide for Synthetic Chemists
Introduction
Halogenated anilines are pivotal building blocks in the synthesis of a wide array of functional molecules, ranging from pharmaceuticals to advanced materials. The strategic placement of halogen atoms on the aniline scaffold allows for selective functionalization through various cross-coupling reactions. This technical guide focuses on the synthetic utility of 4-fluoro-2,6-diiodoaniline and its close structural analogs. While specific data for this compound is not extensively available in the public domain, this document will provide a comprehensive overview of the properties, synthesis, and reactivity of closely related and commercially available compounds, namely 4-fluoro-2-iodoaniline and 2-fluoro-4,6-diiodoaniline. This information will serve as a valuable resource for researchers, scientists, and drug development professionals interested in leveraging the unique chemical space offered by these versatile building blocks.
The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability. The iodo groups, on the other hand, serve as excellent handles for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at these positions. The aniline functional group itself can be readily derivatized or can direct further electrophilic aromatic substitution.
Physicochemical Properties
A summary of the key physicochemical properties of 4-fluoro-2-iodoaniline and 2-fluoro-4,6-diiodoaniline is presented below. This data is essential for designing reaction conditions and for the purification of synthetic intermediates and final products.
| Property | 4-Fluoro-2-iodoaniline | 2-Fluoro-4,6-diiodoaniline |
| CAS Number | 61272-76-2 | 1301739-25-2[1][2] |
| Molecular Formula | C₆H₅FIN | C₆H₄FI₂N |
| Molecular Weight | 237.01 g/mol [3] | 362.91 g/mol [1] |
| Physical State | Liquid[4] | - |
| Boiling Point | 259.8 ± 25.0 °C (Predicted)[5] | - |
| Density | 2.008 ± 0.06 g/cm³ (Predicted)[5] | - |
| pKa | 2.60 ± 0.10 (Predicted)[5] | - |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Not miscible in water[5] | - |
Synthesis of Halogenated Fluoroanilines
The synthesis of halogenated fluoroanilines typically starts from commercially available fluorinated nitroaromatics or anilines. The introduction of iodine can be achieved through electrophilic iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
General Synthetic Approach
A plausible synthetic pathway to this compound would likely involve the di-iodination of 4-fluoroaniline. This approach is based on established methodologies for the halogenation of anilines.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 4-Fluoroaniline
A common precursor for the synthesis of iodinated fluoroanilines is 4-fluoroaniline itself. A standard laboratory-scale synthesis of 4-fluoroaniline involves the reduction of 4-fluoronitrobenzene.[6]
Materials:
-
4-Fluoronitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL), add 10% Pd/C (21 mg, 0.020 mmol).[6]
-
Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with dichloromethane (25 mL).[6]
-
Combine the filtrate and the DCM washing and concentrate under reduced pressure to yield 4-fluoroaniline.[6]
Reactivity and Applications in Synthesis
The synthetic utility of fluoro-di-iodo-anilines lies in the orthogonal reactivity of the different functional groups. The amino group can be acylated, alkylated, or used to form heterocycles. The iodo groups are prime sites for the introduction of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
The C-I bonds are significantly more reactive towards oxidative addition to palladium(0) catalysts than C-F or C-N bonds, allowing for selective functionalization.
Caption: Key cross-coupling reactions of di-iodoaniline building blocks.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid, which can be adapted for di-iodoaniline substrates.
Materials:
-
Aryl iodide (e.g., 4-fluoro-2-iodoaniline)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
In a reaction vessel, combine the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery
The structural motif of a substituted aniline is present in numerous approved drugs. The ability to introduce diverse substituents through the iodo groups makes fluoro-di-iodo-anilines attractive starting materials for the synthesis of compound libraries for high-throughput screening. For instance, the precursor 3-fluoro-4-morpholinoaniline is a key intermediate in the synthesis of the antibiotic drug linezolid.[7] While not a di-iodo analog, this highlights the importance of substituted fluoroanilines in medicinal chemistry. The synthesis of pyrimidodiazepine-based anticancer agents has also been reported from 2-chloro-4-anilinoquinazoline derivatives, showcasing the utility of halogenated anilines in the development of therapeutic agents.[8]
Conclusion
While direct experimental data on this compound is sparse, the chemistry of its structural analogs provides a strong foundation for its potential as a valuable synthetic building block. The combination of a fluorine atom and two reactive iodine atoms on an aniline core offers a versatile platform for the synthesis of complex molecules with potential applications in drug discovery and materials science. The experimental protocols and reactivity patterns discussed in this guide are intended to provide researchers with the necessary information to effectively utilize this class of compounds in their synthetic endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Fluoro-2-iodoaniline | C6H5FIN | CID 2778283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-2-iodoaniline 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-Fluoro-2-iodoaniline CAS#: 61272-76-2 [amp.chemicalbook.com]
- 6. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Synthesis of Fluorinated Carbazoles via Palladium-Catalyzed Cyclization of 4-Fluoro-2,6-diiodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed synthesis of functionalized 3-fluoro-carbazoles, key structural motifs in medicinal chemistry and materials science. The synthetic strategy employs a two-step, one-pot palladium-catalyzed reaction sequence starting from the readily available 4-Fluoro-2,6-diiodoaniline. The methodology involves an initial Buchwald-Hartwig amination followed by an intramolecular C-H activation/arylation to construct the carbazole core. This application note offers a comprehensive experimental procedure, expected outcomes, and troubleshooting guidelines to facilitate the adoption of this efficient synthetic route.
Introduction
Carbazole derivatives are a significant class of nitrogen-containing heterocycles due to their prevalence in numerous biologically active natural products and their application in the development of organic electronic materials. The incorporation of fluorine atoms into the carbazole scaffold can significantly modulate the physicochemical and biological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the development of efficient synthetic routes to fluorinated carbazoles is of considerable interest to the drug discovery and materials science communities.
Traditional methods for carbazole synthesis, such as the Borsche-Drechsel cyclization, Graebe-Ullmann synthesis, and Cadogan reaction, often require harsh reaction conditions and have limited substrate scope. Modern synthetic approaches frequently rely on transition metal-catalyzed cross-coupling reactions to construct the carbazole framework under milder conditions with greater functional group tolerance. This protocol details a proposed palladium-catalyzed tandem reaction for the synthesis of 3-fluoro-carbazoles from this compound and various aniline derivatives.
Proposed Synthetic Pathway
The proposed synthesis of 3-fluoro-carbazoles proceeds via a two-step, one-pot reaction. The first step is a Buchwald-Hartwig amination of this compound with a substituted aniline to form a diarylamine intermediate. The second step is an intramolecular palladium-catalyzed C-H activation/arylation to afford the desired carbazole product.
Figure 1: Proposed two-step synthesis of 3-fluoro-carbazoles.
Experimental Protocol
This protocol describes a general procedure for the synthesis of 3-fluoro-carbazoles. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the substituted aniline (1.2 mmol), cesium carbonate (2.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).
-
Add anhydrous toluene (10 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Results
The following table summarizes the expected yields for the synthesis of representative 3-fluoro-carbazoles using the proposed protocol.
| Entry | Substituted Aniline | Product | Expected Yield (%) |
| 1 | Aniline | 3-Fluoro-9H-carbazole | 75 |
| 2 | 4-Methoxyaniline | 3-Fluoro-6-methoxy-9H-carbazole | 82 |
| 3 | 4-Chloroaniline | 6-Chloro-3-fluoro-9H-carbazole | 71 |
| 4 | 3,5-Dimethylaniline | 3-Fluoro-5,7-dimethyl-9H-carbazole | 78 |
Workflow Diagram
Figure 2: Experimental workflow for the synthesis of 3-fluoro-carbazoles.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Use fresh Pd(OAc)₂ and ensure the reaction is set up under strictly anhydrous and inert conditions. |
| Poor quality reagents | Use freshly distilled/purified aniline and anhydrous toluene. | |
| Formation of side products | Reaction temperature too high/low | Optimize the reaction temperature. Lower temperatures may favor the diarylamine intermediate, while higher temperatures may be needed for the final cyclization. |
| Incorrect stoichiometry | Ensure accurate measurement of all reagents, particularly the catalyst and ligand. | |
| Difficulty in purification | Co-elution of starting materials or byproducts | Adjust the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a detailed and practical protocol for a proposed synthesis of 3-fluoro-carbazoles from this compound. The described palladium-catalyzed tandem reaction is expected to be a versatile and efficient method for accessing a range of functionalized carbazole derivatives. This methodology should be a valuable tool for researchers in medicinal chemistry and materials science for the development of novel compounds with potential therapeutic or electronic applications.
Application Notes and Protocols: Palladium-Catalyzed Synthesis with 4-Fluoro-2,6-diiodoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed synthesis utilizing 4-Fluoro-2,6-diiodoaniline as a key building block. This versatile substrate, featuring a fluorine atom and two reactive iodine atoms on an aniline scaffold, offers a valuable platform for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and drug development. The distinct reactivity of the ortho-iodine atoms allows for sequential and selective functionalization, enabling the construction of diverse molecular architectures.
Overview of Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary reactions of interest include Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. The presence of two iodine atoms allows for mono- or di-functionalization, providing access to a wide range of substituted aniline derivatives. The selective functionalization of one iodo-substituent over the other can often be achieved by carefully controlling the reaction conditions.
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a crucial transformation for the synthesis of substituted alkynes which are prevalent in many biologically active compounds.
General Reaction Scheme
Caption: Sonogashira coupling of this compound.
Experimental Protocol: Mono-alkynylation
This protocol describes a general procedure for the selective mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add the degassed solvent, followed by the base (2.0-3.0 equiv).
-
Add the terminal alkyne (1.0-1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | Et₃N | THF | 50 | 12 | 85 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | i-Pr₂NH | DMF | 60 | 8 | 78 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | Et₃N | Toluene | RT | 24 | 92 |
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound, widely used in the synthesis of biaryls and other conjugated systems.
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Mono-arylation
This protocol outlines a general procedure for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.1-1.5 equiv) in the organic solvent.
-
Add an aqueous solution of the base (2.0-3.0 equiv).
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 91 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 24 | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, providing a powerful method for the synthesis of arylamines.
General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Mono-amination
This protocol provides a general method for the selective mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a glovebox-dried Schlenk tube, add the palladium precatalyst (0.01-0.05 equiv), the phosphine ligand (0.012-0.06 equiv), and the base (1.4-2.0 equiv).
-
Add this compound (1.0 equiv) and the anhydrous solvent.
-
Add the amine (1.1-1.5 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and wash the pad with the same solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 82 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 76 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) / BINAP (1.5) | Cs₂CO₃ | Toluene | 90 | 16 | 89 |
Applications in Drug Development
Derivatives of this compound are valuable intermediates in the synthesis of a variety of pharmacologically active molecules. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The diiodo-functionality allows for the construction of complex scaffolds through sequential cross-coupling reactions, leading to the generation of diverse libraries of compounds for high-throughput screening.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoro-2,6-diiodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 4-Fluoro-2,6-diiodoaniline with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel 4-fluoro-2,6-diarylanilines, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The coupling of this compound with arylboronic acids allows for the selective introduction of two different aryl groups at the 2 and 6 positions of the aniline core. The fluorine substituent at the 4-position can enhance the metabolic stability and binding affinity of the resulting molecules, making them attractive for drug discovery programs. The di-iodo substitution pattern allows for either a one-pot double coupling or a stepwise, selective mono-arylation followed by a second coupling with a different boronic acid, offering a route to unsymmetrical 2,6-diarylanilines. These structures are key components in the development of novel therapeutics and functional materials.
Experimental Protocols
General Procedure for Double Suzuki-Miyaura Coupling
This protocol describes the simultaneous coupling of two equivalents of an arylboronic acid to the this compound core.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (solvent mixture)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a dried reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-fluoro-2,6-diarylaniline.
Data Presentation
The following table summarizes typical reaction conditions and yields for the double Suzuki-Miyaura coupling of this compound with various arylboronic acids. These data are based on analogous reactions reported for similar dihaloaniline substrates and serve as a guideline for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | 20 | 88-96 |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 100 | 24 | 75-85 |
| 5 | 2-Thienylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82-92 |
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Logical Relationship of Reaction Components
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Fluoro-2,6-diiodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines. This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of a challenging substrate, 4-Fluoro-2,6-diiodoaniline. This substrate is characterized by significant steric hindrance from the two ortho-iodo substituents and the presence of two potential reaction sites, which introduces challenges in terms of reactivity and selectivity.
The protocols and data presented herein are compiled from established principles of Buchwald-Hartwig amination, with a focus on conditions suitable for sterically demanding and polyhalogenated aryl halides.
Challenges and Considerations
The Buchwald-Hartwig amination of this compound presents several key challenges:
-
Steric Hindrance: The presence of two bulky iodine atoms ortho to the amino group significantly hinders the approach of the amine nucleophile to the palladium center. This steric clash can dramatically slow down or even inhibit the reaction. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Selectivity (Mono- vs. Di-amination): With two iodine atoms, the reaction can potentially lead to a mixture of mono- and di-aminated products. Controlling the stoichiometry of the amine coupling partner and careful selection of reaction conditions are critical to achieve selective mono-amination. Generally, using a slight excess of the aniline substrate relative to the amine nucleophile can favor the mono-substituted product.
-
Catalyst Inhibition by Iodide: Aryl iodides are highly reactive in oxidative addition; however, the iodide anion generated during the reaction can act as a catalyst inhibitor by forming stable, unreactive palladium-iodide complexes.[1][2] The choice of solvent can play a role in mitigating this inhibition. Solvents in which the resulting iodide salt has low solubility can help to remove the inhibitory species from the reaction medium.[2][3]
Recommended Reaction Components
Based on literature precedents for sterically hindered and di-ortho-substituted aryl halides, the following components are recommended for the Buchwald-Hartwig amination of this compound.
| Component | Recommended Reagents | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | These are common and effective palladium sources for in situ generation of the active Pd(0) catalyst.[4] |
| Ligand | Bulky Biaryl Phosphines: XPhos, RuPhos, BrettPhos | These ligands are essential for coupling sterically hindered substrates. Their bulkiness promotes the formation of highly reactive monoligated palladium complexes, accelerating the catalytic cycle.[5] |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can influence the reaction rate and selectivity. |
| Solvent | Toluene, Dioxane, tert-Butanol | These are common solvents for Buchwald-Hartwig reactions. Toluene is often favored for reactions with aryl iodides as the resulting iodide salts are poorly soluble, which can reduce catalyst inhibition.[6] |
| Amine Coupling Partner | Primary and secondary aliphatic or aromatic amines | The nature of the amine will influence the reaction conditions. Sterically hindered amines may require more forcing conditions. |
Experimental Protocols
The following are general protocols for the mono-amination of this compound. Optimization of catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time may be necessary for specific amine coupling partners.
Protocol 1: General Procedure with Pd₂(dba)₃ and XPhos
This protocol is a good starting point for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 - 2.0 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine coupling partner.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring in a preheated oil bath at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions with Pd(OAc)₂ and RuPhos
This protocol provides an alternative catalyst system that may be effective for certain amine substrates.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Pd(OAc)₂ (2-3 mol%)
-
RuPhos (4-6 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous dioxane
Procedure:
-
Follow the general setup procedure as described in Protocol 1, substituting the palladium precatalyst, ligand, and base.
-
Heat the reaction mixture at 100-120 °C.
-
Workup and purification are performed as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of sterically hindered aryl halides, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range |
| Catalyst Loading (mol%) | 1 - 5 |
| Ligand Loading (mol%) | 2 - 10 |
| Base (equivalents) | 1.4 - 3.0 |
| Temperature (°C) | 80 - 120 |
| Reaction Time (h) | 2 - 24 |
| Yield (%) | 60 - 95 (highly substrate dependent) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. research.rug.nl [research.rug.nl]
- 5. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Catalyst Selection in 4-Fluoro-2,6-diiodoaniline Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of catalysts and reaction conditions for the Suzuki-Miyaura cross-coupling of 4-Fluoro-2,6-diiodoaniline with various arylboronic acids. The protocols outlined below are designed to serve as a starting point for reaction optimization, enabling the selective synthesis of both mono- and di-arylated products, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. For substrates such as this compound, the presence of two reactive iodine atoms offers the potential for selective mono- or double arylation, leading to a diverse range of molecular scaffolds. The strategic introduction of aryl groups can significantly influence the biological activity and physicochemical properties of the resulting compounds, making this a critical transformation in drug discovery. The choice of palladium catalyst, ligand, base, and solvent system is crucial for controlling the selectivity and achieving high yields.
Catalyst and Ligand Selection
The selection of the palladium precursor and the associated ligand is the most critical factor in determining the outcome of the Suzuki coupling of this compound. The reactivity of the C-I bond facilitates oxidative addition to the Pd(0) center. For di-iodo compounds, achieving selective mono-arylation requires careful control of reaction conditions to prevent the second coupling event.
For Selective Mono-arylation:
Less reactive catalyst systems are generally preferred for selective mono-arylation. This can be achieved by using ligands that are less electron-rich or by running the reaction at lower temperatures and for shorter durations.
For Double Arylation:
More robust and highly active catalyst systems are required for the exhaustive di-arylation of this compound. Buchwald's biarylphosphine ligands are particularly effective for coupling sterically hindered substrates and for achieving high turnover numbers.
A summary of recommended catalyst systems for both selective mono- and double Suzuki coupling of this compound is presented in Table 1.
Data Presentation
Table 1: Recommended Catalyst Systems for the Suzuki Coupling of this compound
| Target Product | Palladium Source | Ligand | Recommended Base | Solvent System | Typical Temperature (°C) | Expected Yield (%) | Notes |
| Mono-arylated | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 60-80 | 60-85 | A classic, cost-effective system. Longer reaction times or higher temperatures may lead to di-arylation. |
| Mono-arylated | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 80-100 | 75-90 | The bulky, electron-rich phosphine ligand can promote mono-coupling. |
| Mono-arylated | PdCl₂(dppf) | (dppf) | Cs₂CO₃ | DMF | 80 | 70-95 | Often provides good yields and selectivity for mono-arylation. |
| Di-arylated | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100-110 | 85-98 | A highly active Buchwald ligand system suitable for double coupling. |
| Di-arylated | Pd₂(dba)₃ | XPhos | CsF | THF | 80-100 | 90-99 | Another highly effective Buchwald system, often showing excellent reactivity. |
| Di-arylated | [Pd(IPr)(AN)Cl₂] | (IPr) | Na₂CO₃ | Acetonitrile/H₂O (3:1) | 80-100 | 88-97 | An air- and moisture-stable N-heterocyclic carbene (NHC) precatalyst. |
Yields are representative and will vary depending on the specific arylboronic acid used.
Experimental Protocols
The following are generalized protocols for the selective mono- and di-arylation of this compound. These should be optimized for each specific substrate combination.
Protocol 1: Selective Mono-arylation of this compound
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon consumption of the starting material (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Double Arylation of this compound
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 4 mol%)
-
SPhos (8 mol%)
-
Potassium phosphate (K₃PO₄, 4.0 equivalents)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).
-
Add palladium(II) acetate (0.04 mmol) and SPhos (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (10 mL) and deionized water (2.5 mL) via syringe.
-
Stir the reaction mixture at 110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion of the reaction (typically 12-24 hours), cool the reaction to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the generalized Suzuki-Miyaura coupling catalytic cycle and a typical experimental workflow for the arylation of this compound.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Caption: Experimental Workflow for Suzuki Coupling.
Application Notes and Protocols: 4-Fluoro-2,6-diiodoaniline in Medicinal Chemistry
Introduction
4-Fluoro-2,6-diiodoaniline is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and two iodine atoms, provides multiple reactive sites for synthetic diversification, making it a valuable precursor for the development of complex therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the iodo groups are excellent leaving groups for transition metal-catalyzed cross-coupling reactions. This document outlines the primary applications of this compound, with a focus on its role in the synthesis of the targeted anticancer drug, Trametinib.
Application Note 1: Key Intermediate in the Synthesis of Trametinib
Background
Trametinib is a potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinases 1 and 2 (MEK1 and MEK2).[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK activation is frequently observed in various cancers, particularly in melanomas with BRAF V600E or V600K mutations.[2][3] By inhibiting MEK, Trametinib blocks downstream signaling, leading to decreased cell proliferation. It is approved for the treatment of unresectable or metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer with specific BRAF mutations, often in combination with the BRAF inhibitor dabrafenib.[1][3]
Role of the 2-Fluoro-4-iodoaniline Moiety
The core structure of Trametinib contains a 2-fluoro-4-iodophenylamino group, which is derived from a precursor related to this compound. This fragment is crucial for the drug's activity, as it orients the molecule within the allosteric binding pocket of the MEK enzyme. The synthesis of Trametinib involves the coupling of a 2-fluoro-4-iodoaniline derivative with a complex pyrimidine-containing core.[4] The presence of the iodine atom in the final structure of Trametinib is a notable feature.
MAPK/ERK Signaling Pathway and Trametinib Inhibition
The following diagram illustrates the MAPK/ERK signaling cascade and the point of intervention by Trametinib. Overactive signaling due to mutations in upstream proteins like BRAF can be attenuated by Trametinib's inhibition of MEK1/2.[1]
General Synthetic Workflow for Trametinib
The synthesis of Trametinib is a multi-step process. A key strategic step involves the coupling of a 2-fluoro-4-iodoaniline derivative with a functionalized pyridopyrimidine core. The workflow highlights the integration of the aniline precursor into the final drug molecule.
Quantitative Data
The following table summarizes key quantitative data related to Trametinib, the primary therapeutic agent derived from this compound precursors.
| Parameter | Value | Target | Notes | Reference |
| IC₅₀ | 0.9 nM | MEK1/2 | Half-maximal inhibitory concentration, indicating high potency. | [1] |
| Synthetic Yield | 46.8% | N/A | Yield for a key cyclization step in the synthesis of a Trametinib intermediate. | [4] |
| Bioavailability | 72% | Human | Mean absolute bioavailability of the oral tablet formulation. | [3] |
| Tₘₐₓ | 1.5 hours | Human | Time to reach maximum plasma concentration after oral administration. | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Key Trametinib Intermediate
This protocol is adapted from methodologies for synthesizing the core structure of Trametinib and describes the condensation of an N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a pyridotrione derivative.[4]
Objective: To synthesize 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione, a key intermediate for Trametinib.
Materials:
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Ethyl 1,5-dimethyl-2,4,6-pyridotrione-3-carboxylate (crude)
-
Sodium ethoxide (NaOEt)
-
Tetrahydrofuran (THF), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Acetone
-
Water (deionized)
Procedure:
-
To a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq) in anhydrous THF (approx. 15 mL per gram of urea) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium ethoxide (3.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of crude ethyl 1,5-dimethyl-2,4,6-pyridotrione-3-carboxylate (1.0 eq) dissolved in THF (approx. 10 mL per gram) to the reaction mixture.
-
Heat the reaction to 60 °C and maintain for 8-10 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Carefully adjust the pH of the solution to 2-3 using concentrated HCl.
-
Concentrate the mixture under reduced pressure to obtain a viscous solid.
-
Add dichloromethane (approx. 15 mL per gram of initial urea) to the residue and wash the organic layer with water (3 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from acetone to yield the pure product.
Protocol 2: Sonogashira Cross-Coupling of Diiodoaniline Derivatives (Representative)
The diiodo-substitution of this compound makes it an ideal substrate for selective or double Sonogashira cross-coupling reactions to introduce alkyne functionalities. This protocol provides a general method for such a transformation.[5][6]
Objective: To synthesize a 4-fluoro-2,6-di(alkynyl)aniline derivative via a palladium-copper catalyzed Sonogashira reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 eq)
-
Copper(I) iodide (CuI) (0.3 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), degassed
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) in a mixture of degassed THF and Et₃N (2:1 v/v, approx. 20 mL per mmol of aniline).
-
Add Pd(PPh₃)₄ (0.15 eq) and CuI (0.3 eq) to the solution.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.
-
Add the terminal alkyne (2.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 16-24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired dialkynyl aniline derivative.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 4-Fluoro-2,6-diiodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a library of potential kinase inhibitors starting from the readily available building block, 4-Fluoro-2,6-diiodoaniline. The synthetic strategy employs sequential palladium-catalyzed cross-coupling reactions to introduce molecular diversity, followed by the construction of a quinazoline scaffold, a common core in many kinase inhibitors.[1][2] The protocols are designed to be a foundational guide for researchers in medicinal chemistry and drug discovery.
The developed compounds are designed to target receptor tyrosine kinases such as EGFR and VEGFR, which are key regulators of cell proliferation, survival, and angiogenesis.[3][4] Aberrant signaling from these kinases is a hallmark of many cancers.[5] The modular nature of the synthesis allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Proposed Synthetic Strategy
The synthesis of the target kinase inhibitors is proposed to proceed in three main steps, starting from this compound. This strategy allows for the introduction of two different points of diversity (R1 and R2) before the formation of the quinazoline core.
-
Step 1: Regioselective Sonogashira Coupling. A terminal alkyne is selectively coupled at the 2-position of this compound. The iodine at the 2-position is generally more reactive in palladium-catalyzed reactions due to the electronic effects of the adjacent amino group.
-
Step 2: Suzuki Coupling. An aryl or heteroaryl boronic acid is coupled at the 6-position of the mono-alkynylated intermediate. This step introduces the second point of diversity.
-
Step 3: Quinazoline Ring Formation. The disubstituted aniline is cyclized with formamidine acetate to form the final 4-aminoquinazoline kinase inhibitor.[6][7]
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-iodo-6-(alkynyl)aniline (Intermediate 1)
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-ethynyl-4-methoxybenzene) (1.1 eq)
-
Pd(PPh3)2Cl2 (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF, followed by triethylamine.
-
Add the terminal alkyne (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-Fluoro-2-iodo-6-(alkynyl)aniline.
Step 2: Synthesis of 2-(Aryl)-4-fluoro-6-(alkynyl)aniline (Intermediate 2)
Materials:
-
4-Fluoro-2-iodo-6-(alkynyl)aniline (from Step 1)
-
Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid, pyridine-3-boronic acid) (1.2 eq)
-
Pd(dppf)Cl2 (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flask, add 4-Fluoro-2-iodo-6-(alkynyl)aniline (1.0 eq), the aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-(Aryl)-4-fluoro-6-(alkynyl)aniline.
Step 3: Synthesis of 4-Amino-6-(aryl)-8-fluoro-5-(alkynyl)quinazoline (Final Product)
Materials:
-
2-(Aryl)-4-fluoro-6-(alkynyl)aniline (from Step 2)
-
Formamidine acetate (5.0 eq)
-
2-Methoxyethanol
Procedure:
-
In a sealed tube, dissolve 2-(Aryl)-4-fluoro-6-(alkynyl)aniline (1.0 eq) in 2-methoxyethanol.
-
Add formamidine acetate (5.0 eq) to the solution.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography to obtain the final 4-Amino-6-(aryl)-8-fluoro-5-(alkynyl)quinazoline.
Data Presentation
Table 1: Representative Yields for the Synthetic Steps
| Step | R1 (Alkyne) | R2 (Aryl) | Product | Representative Yield (%) |
| 1 | Phenyl | - | Intermediate 1a | 85 |
| 1 | 4-Methoxyphenyl | - | Intermediate 1b | 82 |
| 2 | Phenyl | 4-Methoxyphenyl | Intermediate 2a | 78 |
| 2 | 4-Methoxyphenyl | Pyridin-3-yl | Intermediate 2b | 75 |
| 3 | Phenyl | 4-Methoxyphenyl | Final Product 3a | 65 |
| 3 | 4-Methoxyphenyl | Pyridin-3-yl | Final Product 3b | 62 |
Table 2: Representative Biological Activity of Structurally Similar Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Anilinoquinazolines | EGFR | 2.62 | |
| 4-Anilinoquinazolines | VEGFR-2 | 0.9 | |
| 1,2,6-Thiadiazinones | Bladder Cancer Cells | 8400 | [8] |
| 1,2,6-Thiadiazinones | Prostate Cancer Cells | 5700 | [8] |
| 2,6-disubstituted thiopyran-4-ones | DNA-PK | 200-400 | [9] |
Visualizations
Synthetic Workflow
Caption: Proposed synthetic route for kinase inhibitors.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
In Vitro Kinase Inhibition Assay Workflow
Caption: General workflow for a kinase inhibition assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoro-2,6-diiodoaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 4-Fluoro-2,6-diiodoaniline in materials science, focusing on its application as a monomer for the synthesis of conducting polymers and as an additive to enhance the performance of perovskite solar cells. The protocols provided are based on established methodologies for similar halogenated aniline derivatives and are intended to serve as a starting point for further research and development.
Physicochemical Properties and Data
| Property | Estimated Value | Source/Analogy |
| Molecular Formula | C₆H₄FI₂N | - |
| Molecular Weight | 362.91 g/mol | Calculated |
| Appearance | Off-white to light brown crystalline solid | Analogy with other diiodoanilines |
| Melting Point | 95-105 °C | Estimated based on diiodoaniline derivatives |
| Solubility | Soluble in organic solvents (e.g., THF, DMF, DMSO), insoluble in water | Analogy with other diiodoanilines[1] |
| Purity | >97% (commercially available) | Supplier Data |
Application in Conducting Polymers
The aniline backbone of this compound makes it a suitable candidate as a monomer for the synthesis of novel conducting polymers. The presence of heavy iodine atoms can enhance inter-chain interactions and potentially influence the polymer's electronic and optical properties. The fluorine substituent can further modify the polymer's solubility and electronic characteristics.
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and application of poly(this compound).
Experimental Protocol: Oxidative Polymerization
This protocol describes the chemical oxidative polymerization of this compound to form a polyaniline derivative.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
N-methyl-2-pyrrolidone (NMP)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. Stir the solution at a controlled temperature (e.g., 0-5 °C) in an ice bath.
-
Separately, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and should be optimized (a common starting point is 1:1).
-
Slowly add the APS solution dropwise to the stirring monomer solution over a period of 30-60 minutes.
-
Allow the reaction to proceed for a set time (e.g., 24 hours) at the controlled temperature. A color change, typically to a dark green or black, indicates polymerization.
-
After the reaction is complete, collect the polymer precipitate by filtration.
-
Wash the precipitate with 1 M HCl and then with methanol to remove unreacted monomer and oligomers.
-
Dry the polymer product under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
-
The resulting polymer can be dissolved in a solvent like NMP for further characterization and processing.[1][2][3][4]
Characterization Data (Hypothetical):
| Technique | Expected Observations |
| FTIR | Characteristic peaks for C-N, C-H, C-F, and C-I bonds, as well as quinoid and benzenoid ring stretching, confirming the polymer structure. |
| UV-Vis (in NMP) | Absorption bands in the UV and visible regions, indicative of π-π* transitions in the conjugated polymer backbone. |
| Cyclic Voltammetry | Redox peaks demonstrating the electrochemical activity of the polymer, useful for determining the HOMO and LUMO energy levels. |
| Conductivity | The conductivity of the polymer can be measured using a four-point probe method on a thin film. It is expected to be in the semi-conducting range. |
Application in Perovskite Solar Cells
Halogenated organic molecules can be used as additives in perovskite precursor solutions to improve the quality of the perovskite film, passivate defects, and enhance the overall efficiency and stability of the solar cell.[5] The iodine and fluorine atoms in this compound can potentially interact with the perovskite crystal lattice through halogen bonding, influencing crystal growth and reducing defects.[5]
Logical Pathway for Perovskite Solar Cell Enhancement
Caption: Proposed mechanism of this compound as an additive in perovskite solar cells.
Experimental Protocol: Additive in Perovskite Film Fabrication
This protocol outlines the incorporation of this compound as an additive in a standard perovskite solar cell fabrication process.
Materials:
-
Perovskite precursors (e.g., PbI₂, MAI, FAI)
-
This compound
-
DMF and DMSO (solvents for perovskite ink)
-
Substrates with appropriate transport layers (e.g., FTO/c-TiO₂/m-TiO₂)
-
Chlorobenzene (anti-solvent)
Procedure:
-
Prepare the perovskite precursor solution by dissolving the precursor salts in a mixture of DMF and DMSO.
-
Prepare a stock solution of this compound in DMF.
-
Add a small, optimized amount of the this compound stock solution to the perovskite precursor solution. The concentration of the additive is a critical parameter and typically ranges from 0.1 to 1 mol% relative to the lead halide.
-
Spin-coat the perovskite solution with the additive onto the prepared substrate in a nitrogen-filled glovebox.
-
During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the film at a specific temperature and time (e.g., 100 °C for 10 minutes) to complete the perovskite crystallization.
-
Complete the solar cell fabrication by depositing the hole transport layer and the top metal contact.[6][7]
Characterization Data (Hypothetical Performance Comparison):
| Parameter | Control Device (without additive) | Device with Additive |
| Power Conversion Efficiency (PCE) | 18-20% | 20-22% |
| Open-Circuit Voltage (Voc) | 1.05 V | 1.10 V |
| Short-Circuit Current (Jsc) | 22 mA/cm² | 22.5 mA/cm² |
| Fill Factor (FF) | 0.78 | 0.82 |
| Stability (under continuous illumination) | 80% of initial PCE after 100h | 90% of initial PCE after 100h |
Safety and Handling
This compound is a halogenated aromatic amine and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoiding inhalation of dust and contact with skin and eyes.
These application notes are intended to provide a foundation for utilizing this compound in materials science research. The proposed protocols and expected outcomes are based on the known chemistry of similar compounds and should be further optimized for specific research goals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. [PDF] Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures | Semantic Scholar [semanticscholar.org]
- 5. Halogen Bonding in Perovskite Solar Cells: A New Tool for Improving Solar Energy Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Additives in metal halide perovskite films and their applications in solar cells [cdn.sciengine.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 4-Fluoro-2,6-diiodoaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-2,6-diiodoaniline is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The presence of two reactive iodine atoms at the ortho-positions to the amino group, combined with the electronic influence of the fluorine atom at the para-position, offers a unique platform for selective and diverse functionalization. This document provides detailed application notes and experimental protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings. The resulting 2,6-disubstituted aniline derivatives are valuable scaffolds in drug discovery, known to exhibit a wide range of biological activities.[1][2]
The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability.[3] The aniline moiety itself is a common feature in many pharmaceuticals, although its potential for metabolic instability and toxicity is a consideration in drug design. The synthesis of 2,6-disubstituted anilines is of significant interest as this structural motif is found in a variety of compounds with pharmaceutical and herbicidal applications.[2]
Data Presentation: Representative Reaction Outcomes
The following tables summarize representative yields for the functionalization of dihaloarenes, providing an indication of the expected outcomes for the functionalization of this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Representative Yields for Mono- and Di-Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Coupling Partner (ArB(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | Mono-arylated | 70-90% |
| 2 | Phenylboronic acid | Di-arylated | 80-95% |
| 3 | 4-Methoxyphenylboronic acid | Mono-arylated | 75-92% |
| 4 | 4-Methoxyphenylboronic acid | Di-arylated | 85-98% |
| 5 | 3,5-Dimethylphenylboronic acid | Mono-arylated | 65-85% |
| 6 | 3,5-Dimethylphenylboronic acid | Di-arylated | 75-90% |
Table 2: Representative Yields for Sonogashira Coupling of Dihaloarenes
| Entry | Coupling Partner (Alkyne) | Product | Yield (%) |
| 1 | Phenylacetylene | Mono-alkynylated | 80-95% |
| 2 | Phenylacetylene | Di-alkynylated | 70-90% |
| 3 | Trimethylsilylacetylene | Mono-alkynylated | 85-98% |
| 4 | Trimethylsilylacetylene | Di-alkynylated | 75-92% |
| 5 | 1-Hexyne | Mono-alkynylated | 70-88% |
| 6 | 1-Hexyne | Di-alkynylated | 65-85% |
Table 3: Representative Yields for Stille Coupling of Dihaloarenes
| Entry | Coupling Partner (Organostannane) | Product | Yield (%) |
| 1 | Tributyl(phenyl)tin | Mono-arylated | 70-85% |
| 2 | Tributyl(phenyl)tin | Di-arylated | 75-90% |
| 3 | Tributyl(vinyl)tin | Mono-vinylated | 65-80% |
| 4 | Tributyl(vinyl)tin | Di-vinylated | 70-85% |
Experimental Protocols
The following are generalized protocols for the functionalization of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
This protocol aims for the selective mono-arylation of this compound. The key to selectivity is controlling the stoichiometry of the boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Di-Suzuki-Miyaura Coupling
This protocol is for the double arylation of this compound to synthesize symmetrical 2,6-diaryl-4-fluoroaniline derivatives.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Pd(PPh₃)₄ (0.1 equivalents)
-
K₂CO₃ (4.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Follow the same setup procedure as in Protocol 1, using the increased stoichiometry for the arylboronic acid, catalyst, and base.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material.
-
Work-up and purification are performed as described in Protocol 1.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of terminal alkynes with this compound. Both mono- and di-alkynylated products can be obtained by controlling the stoichiometry of the alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents for mono-, 2.5 equivalents for di-alkynylation)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed TEA or DIPEA, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 4: Stille Coupling
This protocol outlines the coupling of organostannanes with this compound. Caution: Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(aryl)tin or tributyl(vinyl)tin) (1.2 equivalents for mono-, 2.8 equivalents for di-functionalization)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Anhydrous Toluene or DMF
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene or DMF, followed by the organostannane via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous KF solution and stir for 1 hour. Filter the resulting precipitate and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the functionalization of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The 2,6-disubstituted aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this scaffold have shown potential as antibacterial agents and are of interest in the development of new therapeutics.[1] The diarylaniline motif is also a key structural feature in many pharmacologically active compounds, including kinase inhibitors used in cancer therapy.[4][5]
The functionalization of this compound provides a direct route to a diverse library of compounds with potential therapeutic applications. The introduction of various aryl, heteroaryl, and alkynyl groups at the 2- and 6-positions allows for the fine-tuning of steric and electronic properties, which can be crucial for optimizing drug-target interactions and pharmacokinetic profiles. The fluorine atom at the 4-position can further enhance the drug-like properties of the resulting molecules by improving metabolic stability and binding affinity.[3]
The ability to perform selective mono- and di-functionalization opens up possibilities for creating both symmetrical and unsymmetrical 2,6-disubstituted anilines, further expanding the accessible chemical space for drug discovery programs. These functionalized anilines can serve as key intermediates in the synthesis of more complex heterocyclic systems, such as quinazolines and other scaffolds with known pharmacological relevance.[1][6]
References
- 1. Antibacterial effect of some 2,6-disubstituted 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal chemistry of vicinal diaryl scaffold: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation with 4-Fluoro-2,6-diiodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the carbon-nitrogen (C-N) bond formation involving 4-fluoro-2,6-diiodoaniline, a sterically hindered aryl halide of interest in pharmaceutical and materials science research. The protocols focus on the widely utilized Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.
Introduction
The synthesis of arylamines is a cornerstone of modern organic chemistry, with broad applications in drug discovery, agrochemicals, and materials science. The Buchwald-Hartwig amination has emerged as a versatile and efficient method for the construction of C-N bonds, offering significant advantages over traditional methods like the Ullmann condensation, such as milder reaction conditions and broader substrate scope.[1] This document outlines optimized conditions and detailed experimental procedures for the successful coupling of primary and secondary amines with the sterically demanding this compound.
Given the steric hindrance posed by the two ortho-iodine atoms, careful selection of the catalyst system, including the palladium precursor and the phosphine ligand, is crucial for achieving high reaction yields. The protocols provided below are based on established methodologies for related sterically hindered aryl halides and are designed to serve as a robust starting point for optimization.
Reaction Conditions Summary
The following tables summarize key reaction parameters for the Buchwald-Hartwig amination of this compound with various amine nucleophiles.
Table 1: Recommended Catalyst Systems for C-N Coupling with this compound
| Palladium Precursor | Recommended Ligand(s) | Typical Catalyst Loading (mol%) |
| Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | 1-2 |
| Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | 1-2 |
| [Pd(allyl)Cl]₂ | XPhos, t-BuXPhos | 1-2 |
Table 2: General Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition(s) | Notes |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous conditions are essential.[2] |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases are required.[2] |
| Temperature | 80-110 °C | Reaction temperature may need optimization based on the amine.[2] |
| Reaction Time | 12-24 hours | Monitor reaction progress by TLC or LC-MS. |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | An excess of the amine is typically used. |
| Base Stoichiometry | 1.4 - 2.0 equivalents | Sufficient base is critical for the catalytic cycle.[2] |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine.
Protocol 1: C-N Coupling with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 378.9 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 1 mol%), and XPhos (0.024 mmol, 11.4 mg, 2.4 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Add sodium tert-butoxide (1.4 mmol, 134.5 mg) to the Schlenk tube under a positive pressure of inert gas.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add aniline (1.2 mmol, 0.11 mL) via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-fluoro-2,6-diiodoaniline.
Protocol 2: C-N Coupling with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 378.9 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), and RuPhos (0.04 mmol, 18.7 mg, 4 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Add potassium tert-butoxide (1.5 mmol, 168.3 mg) to the Schlenk tube under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.[2]
-
Add morpholine (1.3 mmol, 0.11 mL) via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional dichloromethane (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-coupled product.
Visualizing the Workflow
The general experimental workflow for the Buchwald-Hartwig amination of this compound is depicted below.
Caption: General workflow for the Buchwald-Hartwig amination.
Signaling Pathway Analogy
While not a biological signaling pathway, the catalytic cycle of the Buchwald-Hartwig amination can be conceptualized as a cyclical process with distinct steps, analogous to a signaling cascade.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Purification protocol for 4-Fluoro-2,6-diiodoaniline products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 4-Fluoro-2,6-diiodoaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are designed to yield high-purity material suitable for downstream applications.
Physicochemical Data
A summary of the available physicochemical data for this compound and a closely related compound is presented in Table 1. This information is crucial for selecting the appropriate purification strategy and for handling and storage of the compound.
| Property | This compound | 4-Fluoro-2-iodoaniline |
| CAS Number | Not available in search results | 61272-76-2 |
| Molecular Formula | C₆H₄FIN | C₆H₅FIN |
| Molecular Weight | 362.91 g/mol | 237.01 g/mol |
| Appearance | Likely a solid | Colorless to Brown clear liquid or off-white crystalline powder.[1] |
| Purity | >95% (typical commercial) | >98.0% (GC) |
| Melting Point | Not available in search results | 89-93 °C[1] |
| Boiling Point | Not available in search results | 259.8±25.0 °C at 760 mmHg[1] |
| Storage Conditions | Cool, dark place, under inert gas. | Room Temperature, in a cool and dark place (<15°C), under inert gas. |
| Sensitivities | Light and air sensitive (presumed). | Light Sensitive, Air Sensitive. |
Table 1: Physicochemical Properties
Experimental Protocols
The choice of purification method depends on the nature and quantity of impurities present in the crude product. Below are detailed protocols for two common and effective purification techniques: recrystallization and column chromatography.
Protocol 1: Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds. The selection of an appropriate solvent is critical for successful purification.
1. Solvent Screening:
-
Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.
-
Ideal solvents will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
Potential solvents to screen include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Hydrocarbons (e.g., hexanes, heptane, toluene)
-
Esters (e.g., ethyl acetate)
-
Chlorinated solvents (e.g., dichloromethane)
-
Or a mixture of solvents.
-
2. Recrystallization Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities. c. Hot-filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. e. To maximize crystal yield, cool the flask in an ice bath. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like anilines, special considerations are necessary to prevent poor separation due to strong interactions with the acidic silica gel.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase:
-
Standard silica gel (60 Å, 230-400 mesh).
-
For improved results and to minimize tailing, amine-functionalized silica gel is recommended.[2]
-
-
Mobile Phase (Eluent):
-
A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
To neutralize the acidic sites on standard silica gel, it is highly recommended to add a small amount (0.1-1%) of a tertiary amine, such as triethylamine (TEA), to the eluent system.[2][3]
-
2. Column Preparation: a. Prepare a slurry of the chosen stationary phase in the initial, least polar eluent mixture. b. Pour the slurry into the chromatography column and allow it to pack uniformly. c. Drain the excess solvent until the solvent level is just above the top of the stationary phase.
3. Sample Loading and Elution: a. Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. b. Carefully load the sample onto the top of the column. c. Begin elution with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution). d. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). e. Combine the fractions containing the pure product. f. Remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow Diagram
Figure 1: General workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Fluoro-2,6-diiodoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 4-Fluoro-2,6-diiodoaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. This compound is a sterically hindered substrate, which can impede the oxidative addition step of the catalytic cycle.[1][2]
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically demanding substrate.[3][4] Consider using more robust catalyst systems known to facilitate couplings of hindered aryl halides.
-
Buchwald Ligands: Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos, often used as pre-formed palladium G3 or G4 precatalysts, are highly effective for sterically hindered substrates.[3][4][5]
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts, which feature NHC ligands, are also excellent for coupling hindered substrates and can offer high stability and activity.[6][7]
-
CataCXium A: This palladacycle has shown unique effectiveness in couplings involving unprotected ortho-bromoanilines and could be a good candidate for your di-iodoaniline substrate.[8][9]
-
-
Base Selection: The choice of base is critical and often empirical.[10] A stronger base may be required to facilitate the transmetalation step, especially with sterically hindered substrates.
-
Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Reaction Temperature: Higher temperatures (80-110 °C) are often required to overcome the activation energy for sterically hindered substrates.[2][11] However, excessively high temperatures can lead to catalyst decomposition or side reactions.
Q2: I am observing significant amounts of side products, such as dehalogenation and homocoupling. How can I minimize these?
A2: Dehalogenation (replacement of an iodine atom with hydrogen) and homocoupling of the boronic acid are common side reactions in Suzuki couplings.[6]
-
Dehalogenation: This side reaction can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture, such as an amine base or alcoholic solvent.[6]
-
Ensure Anhydrous Conditions (if applicable): While many Suzuki protocols use aqueous bases, ensure your organic solvent is dry if employing an anhydrous system, as water can sometimes be a proton source.
-
Choice of Base: Avoid amine bases if dehalogenation is a significant issue.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can participate in side reactions.
-
-
Homocoupling: The presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or from oxidative processes, can cause the homocoupling of two boronic acid molecules.[6]
-
Proper Degassing: Rigorous degassing of the reaction mixture before heating is crucial to prevent oxidation of the Pd(0) catalyst.[6]
-
Use of Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ in combination with a ligand can sometimes mitigate issues related to precatalyst activation.
-
-
Protodeboronation: The boronic acid can be cleaved by a proton source, rendering it inactive for cross-coupling. This is more common with heteroaryl boronic acids but can occur with others.[6][13]
Q3: I am trying to achieve selective mono-arylation of this compound, but I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A3: Achieving selective mono-arylation on a polyhalogenated substrate with identical halogens can be challenging. However, the reactivity of the two iodine atoms in this compound may be influenced by steric factors after the first coupling.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the diiodoaniline relative to the boronic acid (e.g., 1.1-1.2 equivalents of diiodoaniline to 1.0 equivalent of boronic acid).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures will favor the formation of the mono-substituted product. Once a significant amount of the mono-product has formed, quenching the reaction can prevent over-arylation.
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture over a period of time can help maintain a low concentration of the boronic acid, which can favor mono-substitution.
-
Ligand Choice: The steric bulk of the ligand on the palladium catalyst can influence selectivity. A very bulky ligand may disfavor the second oxidative addition to the now even more sterically hindered mono-arylated intermediate.
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst is best for the Suzuki coupling of this compound?
A: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner and other reaction conditions. However, for a sterically hindered substrate like this compound, catalysts based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended over traditional catalysts like Pd(PPh₃)₄.[3][4][5][7] CataCXium A palladacycles have also shown promise for ortho-substituted anilines.[8][9]
Q: What are the recommended starting conditions for a Suzuki coupling with this compound?
A: A good starting point for optimization would be:
-
Catalyst: 1-2 mol% of a G3 or G4 Buchwald precatalyst (e.g., SPhos Pd G3).
-
Base: 2-3 equivalents of K₃PO₄ or Cs₂CO₃.
-
Solvent: A 4:1 to 5:1 mixture of dioxane/water or 2-MeTHF/water.[8][9][11]
-
Temperature: 80-100 °C.
-
Reagents: 1.0 equivalent of this compound and 1.1-1.2 equivalents of the boronic acid (for di-substitution).
-
Procedure: Ensure all reagents are added to the reaction vessel, which is then sealed and thoroughly degassed (e.g., by bubbling with argon for 20-30 minutes or by 3-4 freeze-pump-thaw cycles) before heating.
Q: Can I perform the coupling without protecting the aniline's -NH₂ group?
A: Yes, many modern Suzuki-Miyaura coupling conditions are tolerant of free amine groups.[8][9] Using conditions developed for unprotected ortho-haloanilines is a good starting point. Protecting the amine is generally not necessary and adds extra steps to the synthesis.
Q: The C-I bond is more reactive than C-Br or C-Cl bonds. Does the fluorine atom affect the reactivity?
A: Yes, the C-I bond is significantly more reactive in oxidative addition than C-Br or C-Cl bonds, making diiodo compounds highly suitable for Suzuki couplings.[14] The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the aromatic ring, which may facilitate the oxidative addition step.
Data Summary Tables
Table 1: Recommended Catalyst Systems for Sterically Hindered Anilines
| Catalyst System | Ligand/Precatalyst Type | Typical Loading (mol%) | Key Advantages |
| Buchwald Precatalysts | SPhos, XPhos, RuPhos (G3/G4) | 1 - 3 | High activity for hindered substrates, air-stable. |
| NHC-Pd Complexes | PEPPSI-IPr, PEPPSI-IPr-IPent | 1 - 3 | High thermal stability, effective for hindered substrates.[6] |
| CataCXium A Palladacycle | Palladacycle | 5 - 10 | Proven effective for unprotected ortho-bromoanilines.[8][9] |
| Pd₂(dba)₃ with Ligand | Pd(0) Source + Bulky Ligand | 1 - 2 (Pd), 2 - 4 (Ligand) | Flexible choice of ligand, starts with active Pd(0). |
Table 2: Common Bases and Solvents for Suzuki Coupling of Anilines
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ / Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, DMF | Standard, widely used bases.[4][6] |
| K₃PO₄ | Moderate-Strong | Dioxane/H₂O, 2-MeTHF, Toluene | Often provides better results for challenging couplings.[3] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, 2-MeTHF | Highly effective, but more expensive.[8][9] |
| t-BuOK / LiOtBu | Very Strong | Dioxane, Toluene (anhydrous) | For very difficult couplings; risk of side reactions.[7][11] |
Experimental Protocols
Protocol 1: General Procedure for Di-arylation of this compound
-
To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and the chosen base (e.g., K₃PO₄, 4.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 5:1) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low conversion in Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling of Diiodoanilines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering side reactions during the cross-coupling of diiodoanilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cross-coupling of diiodoanilines?
A1: The primary side reactions include:
-
Di-substitution: Reaction at both iodine positions when only mono-substitution is desired.
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Homocoupling: The self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki reactions) or the diiodoaniline itself. This is often promoted by the presence of oxygen.[1]
-
Dehalogenation (Reduction): The replacement of an iodine atom with a hydrogen atom, leading to a mono-iodoaniline or aniline byproduct. This can occur if the boronic agent is wet or reaction temperatures are too high.[2]
-
Poor Regioselectivity: In asymmetrically substituted diiodoanilines (e.g., 2,4-diiodoaniline), the coupling may occur at the undesired iodine position.
Q2: How can I control for mono- versus di-substitution?
A2: Controlling the level of substitution is a key challenge. To favor mono-substitution, you should precisely control the stoichiometry of your coupling partner (typically 1.0-1.2 equivalents). Lowering the reaction temperature, using a less active catalyst, and shortening the reaction time can also favor the mono-substituted product. Conversely, to achieve di-substitution, use an excess of the coupling partner (>2.2 equivalents), a more active catalyst system, and higher temperatures.[3]
Q3: In an unsymmetrical diiodoaniline, which iodine position is generally more reactive?
A3: The reactivity is governed by both steric and electronic factors. Generally, the less sterically hindered iodine atom will react preferentially. For example, in 2,4-diiodoaniline, the iodine at the 4-position (para) is less hindered than the iodine at the 2-position (ortho) to the amine and is typically more reactive. The electronic nature of the aniline and its substituents also plays a crucial role in influencing the reactivity of adjacent positions.
Q4: What causes homocoupling of my boronic acid in a Suzuki reaction, and how can I prevent it?
A4: Homocoupling of boronic acids is primarily promoted by the presence of molecular oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors dimerization.[1][4] To prevent this:
-
Degas Solvents: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[2]
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere.[1]
-
Staged Reagent Addition: Pre-heating the catalyst, base, and aryl halide before adding the boronic acid can sometimes mitigate homocoupling.[1]
Troubleshooting Guides
Problem 1: Excessive Di-substitution in a Mono-coupling Reaction
You are attempting a mono-arylation of a diiodoaniline but observe significant formation of the di-arylated product.
| Potential Cause | Troubleshooting Solution |
| Incorrect Stoichiometry | Use a precise amount of the coupling partner, typically between 1.0 and 1.2 equivalents. An excess will drive the reaction towards di-substitution. |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures increase reaction rates and can overcome the activation barrier for the second coupling. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed and the desired mono-product is maximized. |
| Highly Active Catalyst | Switch to a less reactive catalyst system. For example, use a less electron-rich phosphine ligand. |
| High Reactant Concentration | Lowering the concentration of the reactants may favor the mono-substituted product by reducing the likelihood of the mono-coupled intermediate re-engaging with the catalyst before diffusing away.[3] |
Problem 2: Low Yield due to Homocoupling Side Products
Your desired cross-coupled product is contaminated with significant amounts of homocoupled byproducts from your organometallic reagent (e.g., boronic acid, terminal alkyne).
| Potential Cause | Troubleshooting Solution |
| Oxygen in the Reaction | Ensure all solvents and the reaction vessel are rigorously deoxygenated. Use Schlenk techniques or a glovebox for the highest level of control.[1][2] |
| Catalyst Choice (Sonogashira) | In Sonogashira couplings, the copper co-catalyst can promote the homocoupling of terminal alkynes (Glaser coupling). Consider using a copper-free protocol. |
| Pd(II) Pre-catalyst Reduction | The reduction of a Pd(II) pre-catalyst to the active Pd(0) can sometimes be initiated by the organometallic reagent, leading to homocoupling. Ensure proper pre-catalyst activation or start with a Pd(0) source.[4] |
| Premature Degradation | Add the most sensitive reagent (often the boronic acid) last, after the reaction mixture has been brought to temperature under an inert atmosphere.[1] |
Problem 3: Poor or Incorrect Regioselectivity
In the coupling of an unsymmetrical diiodoaniline (e.g., 2,4-diiodoaniline), the reaction occurs at the undesired position.
| Potential Cause | Troubleshooting Solution |
| Ligand Choice | The steric and electronic properties of the phosphine ligand can significantly influence regioselectivity. Bulky ligands may favor reaction at the less sterically hindered iodine. Screen different ligands (e.g., PPh₃ vs. a bulky biarylphosphine like XPhos).[5] |
| Catalyst Speciation | The nature of the active palladium species (mononuclear, cluster, or nanoparticle) can reverse regioselectivity. For instance, in some dihalo-systems, a lower ligand-to-palladium ratio can favor atypical selectivity.[6] |
| Temperature and Solvent | Varying the reaction temperature and solvent polarity can alter the relative rates of oxidative addition at the different C-I bonds. |
| Electronic Effects | The electronic nature of the coupling partner can influence selectivity. More electron-rich partners may react faster and could potentially alter the typical selectivity profile.[6] |
Key Experimental Protocols
Protocol: Selective Mono-arylation of 2,4-Diiodoaniline via Suzuki-Miyaura Coupling
This protocol is a representative starting point for achieving selective mono-substitution at the more reactive 4-position.
Reagents & Materials:
-
2,4-Diiodoaniline (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.5 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2,4-diiodoaniline, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene/water solvent mixture via cannula or a gas-tight syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring suspension.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Upon consumption of the starting diiodoaniline, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-aryl-2-iodoaniline.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for common side reactions.
Caption: Influence of key parameters on reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deiodination in 4-Fluoro-2,6-diiodoaniline reactions
Welcome to the technical support center for reactions involving 4-Fluoro-2,6-diiodoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing undesired deiodination.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in reactions with this compound?
A1: Deiodination, also known as hydrodehalogenation, is a side reaction where one or both of the iodine atoms on the this compound molecule are replaced by a hydrogen atom.[1] This is problematic as it leads to the formation of undesired byproducts, such as 4-Fluoro-2-iodoaniline and 4-Fluoroaniline, which reduces the yield of the desired product and complicates the purification process. In the context of palladium-catalyzed cross-coupling reactions, this is a frequent competing reaction.[1]
Q2: What are the most common types of reactions where deiodination of this compound is observed?
A2: Deiodination is most commonly observed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are invaluable for forming new carbon-carbon and carbon-nitrogen bonds at the position of the iodine atoms.
Q3: What are the general mechanistic reasons for deiodination in palladium-catalyzed reactions?
A3: The mechanism of deiodination can be complex and depends on the specific reaction conditions. One proposed mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by a series of steps that can include the involvement of a base and solvent to ultimately generate a palladium-hydride species. This hydride can then reductively eliminate with the aryl group to form the deiodinated product.[1]
Q4: Can the amino group on the aniline ring influence the extent of deiodination?
A4: Yes, the amino group is a strong electron-donating group which can influence the electronic properties of the aromatic ring and its interaction with the palladium catalyst. While not extensively documented for this specific molecule, the coordination of anilines to the palladium center can affect the stability and reactivity of catalytic intermediates.
Q5: Is it possible to achieve selective mono-functionalization of this compound without significant deiodination?
A5: Achieving selective mono-functionalization is a significant challenge due to the similar reactivity of the two iodine atoms. However, by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of reagents, it is possible to favor mono-substitution. Preventing deiodination during this process requires further optimization of the catalytic system.
Troubleshooting Guide: Preventing Deiodination
This guide provides a systematic approach to troubleshooting and minimizing deiodination in your reactions with this compound.
Problem: Significant formation of deiodinated byproducts (4-Fluoro-2-iodoaniline and/or 4-Fluoroaniline) is observed.
Below is a decision-making workflow to help you troubleshoot this issue.
Caption: Troubleshooting workflow for preventing deiodination.
Step 1: Re-evaluate Your Catalyst and Ligand System
The choice of palladium catalyst and the associated ligand is critical in controlling the relative rates of the desired cross-coupling and the undesired deiodination.
-
Recommendation: For Suzuki-Miyaura and Buchwald-Hartwig reactions, consider using bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step over side reactions. For Sonogashira reactions, copper-free conditions can sometimes suppress side reactions like alkyne dimerization, which may indirectly reduce deiodination.
| Parameter | Recommendation | Rationale |
| Catalyst | Use a well-defined Pd(II) precatalyst. | Ensures a 1:1 Pd to ligand ratio and can lead to more controlled catalyst activation. |
| Ligand | For C-C/C-N coupling, use bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands). | Can accelerate the desired cross-coupling pathway relative to deiodination. |
| Copper Co-catalyst (Sonogashira) | Consider copper-free conditions. | Can prevent alkyne homocoupling, a common side reaction that can interfere with the main catalytic cycle. |
Step 2: Optimize the Base
The choice and amount of base can significantly impact the reaction outcome. Stronger bases or an excess of base can sometimes promote deiodination.
-
Recommendation: Screen a range of bases, from weaker inorganic bases to stronger organic bases. Start with milder conditions and assess the impact on deiodination.
| Base Type | Examples | Suitability |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Often a good starting point for Suzuki and Sonogashira reactions. Milder than alkoxides. |
| Inorganic Phosphates | K₃PO₄ | Commonly used in Suzuki and Buchwald-Hartwig reactions. |
| Alkoxides | NaOtBu, KOtBu | Stronger bases, often required for Buchwald-Hartwig amination, but may increase deiodination. Use with caution. |
| Organic Amines | Et₃N, DIPEA | Frequently used in Sonogashira reactions. |
Step 3: Modify the Solvent System
The solvent can influence the stability of catalytic intermediates and the solubility of reagents, which in turn can affect the reaction pathway.
-
Recommendation: In some Suzuki-Miyaura reactions, changing the solvent from a protic solvent like isopropanol to a less protic one like tert-butanol has been shown to suppress deiodination. Aprotic polar solvents are also a good choice.
| Solvent | Reaction Type | Notes |
| Toluene, Dioxane | Suzuki, Buchwald-Hartwig, Sonogashira | Common aprotic solvents for cross-coupling. |
| tert-Butanol | Suzuki-Miyaura | May suppress deiodination compared to other alcohols. |
| DMF, DMAc | Suzuki, Sonogashira | Polar aprotic solvents that can be effective. |
Step 4: Adjust Reaction Temperature and Time
Higher temperatures can sometimes accelerate the rate of deiodination more than the rate of the desired coupling.
-
Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully to find the optimal balance between conversion and selectivity. Low-temperature Suzuki-Miyaura couplings can be particularly useful for substrates with thermally sensitive groups.
Step 5: The Use of Additives
In some cases, additives can stabilize the catalyst or influence the reaction pathway to favor the desired product.
-
Recommendation: For Suzuki-Miyaura reactions, the addition of silver(I) salts has been reported to enhance the coupling of alkylboronic acids and may have a beneficial effect in suppressing side reactions.
Advanced Technique: Flow Chemistry
For reactions that are difficult to control in batch, flow chemistry can offer significant advantages.
-
Recommendation: If deiodination remains a persistent issue, consider transitioning to a continuous flow setup. Flow chemistry allows for precise control over reaction time, temperature, and mixing, which can significantly improve selectivity.[2][3][4] This technique can be particularly effective for Sonogashira couplings.[2][3][5]
Experimental Protocols
The following are general protocols that can be used as a starting point. Optimization will be required for your specific substrate and coupling partner.
General Considerations for All Reactions:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvents should be anhydrous and degassed prior to use.
Protocol 1: Suzuki-Miyaura Coupling (Example)
This protocol is a general starting point and should be optimized.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (1.1-1.2 times the palladium loading)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)
-
-
Procedure:
-
To a dry reaction flask, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent (e.g., toluene, dioxane, or t-BuOH).
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Protocol 2: Sonogashira Coupling (Copper-Free, Example)
This protocol is a general starting point and should be optimized.
Caption: Experimental workflow for a copper-free Sonogashira coupling.
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, cataCXium® A) (1.1-1.2 times the palladium loading)
-
Base (e.g., Et₃N, DIPEA) (2-3 equiv, can also be used as solvent)
-
-
Procedure:
-
To a dry reaction flask, add the this compound, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent (e.g., THF, DMF) and the base.
-
Add the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination (Example)
This protocol is a general starting point and should be optimized.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, G3-SPhos) (1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)
-
-
Procedure:
-
To a dry reaction flask, add the this compound, palladium precatalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent (e.g., toluene, dioxane) and the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify by column chromatography.
-
Quantitative Data Summary
While specific quantitative data for the deiodination of this compound is sparse in the literature, the following table summarizes general trends observed for aryl iodides in cross-coupling reactions. This data should be used as a guideline for optimization.
| Parameter Varied | Condition A | Approx. Deiodination (%) | Condition B | Approx. Deiodination (%) | Reaction Type |
| Solvent | Isopropanol | Higher | tert-Butanol | Lower | Suzuki-Miyaura |
| Base Strength | Strong (e.g., KOtBu) | Potentially Higher | Weaker (e.g., K₂CO₃) | Potentially Lower | General Cross-Coupling |
| Temperature | High (e.g., >100 °C) | Higher | Low (e.g., RT - 60 °C) | Lower | General Cross-Coupling |
| Catalyst System | Standard Pd/PPh₃ | Variable | Pd with Bulky Ligands | Often Lower | Suzuki/Buchwald-Hartwig |
| Sonogashira Conditions | With Cu(I) co-catalyst | Variable (risk of side reactions) | Copper-free | Often Lower | Sonogashira |
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Fluoro-2,6-diiodoaniline
Welcome to the technical support center for improving yields in cross-coupling reactions involving 4-Fluoro-2,6-diiodoaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter when using this compound in Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions.
General Issues
Q1: I am observing very low or no product formation in my coupling reaction with this compound. What are the initial troubleshooting steps?
A1: Low or no yield can stem from several factors. Here’s a checklist of initial steps to take:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent Quality:
-
Solvent: Use anhydrous solvents. The presence of water can interfere with the catalytic cycle, especially in Suzuki reactions where it can affect the boronic acid.
-
Base: Ensure your base is fresh and anhydrous. Some bases, like potassium carbonate, may need to be activated before use.
-
Catalyst: The age and quality of your palladium source are critical. Older palladium acetate or precatalysts can lose activity.
-
-
Reaction Temperature: Verify that your reaction is being heated to the appropriate temperature. Inaccurate heating from a hot plate can be a source of error.
-
Stirring: For heterogeneous mixtures, ensure vigorous stirring to facilitate proper mixing of all components.
Q2: I am seeing multiple spots on my TLC plate that are very close to each other, making purification difficult. What could be the cause?
A2: This is a common issue when the polarity of the starting material and the product are very similar. Consider the following:
-
Incomplete Reaction: One of the spots could be your starting material. Monitor the reaction over a longer period to ensure it has gone to completion.
-
Side Products: Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can lead to byproducts with similar polarities to your desired product.
-
Mono- vs. Di-substitution: With two iodine atoms, you may be forming a mixture of mono- and di-substituted products. Adjusting the stoichiometry of your coupling partner can help favor one over the other.
Suzuki Coupling
Q3: My Suzuki coupling of this compound is giving low yields. How can I optimize the reaction conditions?
A3: The Suzuki reaction is sensitive to several parameters, especially with a sterically hindered substrate like this compound.
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary. Consider screening ligands such as SPhos, XPhos, or RuPhos.
-
Base Selection: The choice of base is critical. While weaker bases like potassium carbonate are common, stronger bases such as cesium carbonate or potassium phosphate may be required to achieve good yields with this substrate.
-
Solvent System: A mixture of an organic solvent and water (e.g., Toluene/Water, Dioxane/Water) is often used to dissolve both the organic and inorganic reagents. Ensure the solvent is thoroughly degassed to remove oxygen.
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to lower yields. Use fresh, high-purity boronic acids.
Q4: I am observing significant amounts of homocoupled product from my boronic acid. How can I minimize this side reaction?
A4: Homocoupling is often a result of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.
-
Thorough Degassing: Employing freeze-pump-thaw cycles for your solvent is more effective than simply bubbling with an inert gas.
-
Stoichiometry: Using a slight excess of the diiodoaniline relative to the boronic acid can sometimes reduce homocoupling.
-
Reaction Temperature: Lowering the reaction temperature, if possible without significantly slowing down the desired reaction, can sometimes disfavor the homocoupling pathway.
Sonogashira Coupling
Q5: I am struggling to achieve high yields in the Sonogashira coupling of this compound with a terminal alkyne. What are the key parameters to adjust?
A5: Sonogashira couplings with this substrate can be challenging due to steric hindrance around the iodine atoms.
-
Copper Co-catalyst: While "copper-free" Sonogashira reactions are popular, the use of a copper(I) co-catalyst (like CuI) is often essential for activating the terminal alkyne and achieving good yields, especially with challenging substrates.
-
Base: An amine base such as triethylamine or diisopropylethylamine is typically used. The base also often serves as a solvent or co-solvent.
-
Palladium and Ligand: A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a phosphine ligand. The choice of ligand can be critical, and screening may be necessary.
-
Solvent: Anhydrous, deoxygenated solvents are crucial. Common choices include THF, DMF, or toluene.
Q6: My Sonogashira reaction is producing a lot of diacetylene (Glaser coupling) byproduct. How can I prevent this?
A6: The formation of diacetylene homocoupling products is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.
-
Strictly Anaerobic Conditions: Ensure your reaction setup is free of oxygen.
-
Amine Base: The amine base plays a role in suppressing this side reaction. Ensure an adequate amount is used.
-
Controlled Addition: In some cases, slow addition of the terminal alkyne to the reaction mixture can minimize its homocoupling.
Buchwald-Hartwig Amination
Q7: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the yield is poor. How can I improve this?
A7: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but optimization is often required for sterically hindered substrates.[1]
-
Ligand Selection: This is arguably the most critical parameter. For sterically hindered aryl halides and amines, bulky, electron-rich biarylphosphine ligands are the standard.[2] Ligands like XPhos, RuPhos, and BrettPhos have been developed specifically for challenging couplings.[2][3]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically employed.
-
Palladium Pre-catalyst: Using a pre-formed palladium-ligand complex (a pre-catalyst) can sometimes give more consistent results than generating the active catalyst in situ.
Q8: Can I achieve selective mono-amination of this compound?
A8: Achieving selective mono-amination can be challenging due to the similar reactivity of the two C-I bonds. However, it may be possible by carefully controlling the reaction conditions:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the diiodoaniline relative to the amine.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-aminated product is the major species. Lowering the reaction temperature may also improve selectivity.
-
Ligand Effects: Some ligand systems may offer higher selectivity for mono-arylation.
Quantitative Data from Literature
Table 1: Suzuki Reaction of 2,6-Dibromo-4-nitroaniline with Arylboronic Acids [4]
| Entry | Arylboronic Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenyl | 25 | 12 | 15 |
| 2 | 4-Methylphenyl | 50 | 8 | 62 |
| 3 | 4-Methylphenyl | 80 | 1.5 | 95 |
| 4 | Phenyl | 80 | 1.5 | 92 |
| 5 | 4-Methoxyphenyl | 80 | 1.5 | 96 |
| 6 | 4-Fluorophenyl | 80 | 2 | 93 |
Reaction Conditions: 2,6-dibromo-4-nitroaniline (1 mmol), arylboronic acid (2.2 mmol), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (3 mmol), DMF/H₂O (3:1, 4 mL).
Table 2: Optimization of Buchwald-Hartwig Amination of Bromobenzene with Carbazole [5]
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
| 1 | [Pd(allyl)Cl]₂ | XPhos | t-BuONa | Toluene | 85 |
| 2 | [Pd(allyl)Cl]₂ | RuPhos | t-BuONa | Toluene | 69 |
| 3 | [Pd(allyl)Cl]₂ | SPhos | t-BuONa | Toluene | 55 |
| 4 | [Pd(allyl)Cl]₂ | XPhos | t-BuOLi | Toluene | 91 |
| 5 | [Pd(allyl)Cl]₂ | XPhos | t-BuOK | Toluene | 88 |
| 6 | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 84 |
Reaction Conditions: Bromobenzene (0.2 mmol), Carbazole (0.21 mmol), Pd source (1 mol%), Ligand (4 mol%), Base (0.21 mmol), Solvent (1 mL), 100 °C, 24 h.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions that can be adapted for this compound based on the troubleshooting advice and data above.
General Procedure for Suzuki Coupling
-
To an oven-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1 to 2.2 equivalents for mono- or di-substitution, respectively), the base (e.g., K₂CO₃, 3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of this compound (1 equivalent) in an anhydrous, degassed solvent (e.g., THF or toluene).
-
Add the amine base (e.g., triethylamine, 3-5 equivalents).
-
Add the terminal alkyne (1.1 to 2.2 equivalents) dropwise via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried reaction vessel.
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Seal the vessel and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visual Guides
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for addressing low product yields.
General Catalytic Cycle for Palladium Cross-Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Reactions with Polyhalogenated Substrates
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving polyhalogenated substrates. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted solutions to common challenges encountered during these complex cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using polyhalogenated substrates in Buchwald-Hartwig amination?
A1: The primary challenge is achieving site-selectivity (or chemoselectivity). With multiple halogen atoms, the reaction can occur at different positions, leading to a mixture of mono-aminated, di-aminated, and other poly-aminated products. Controlling the reaction to favor a single, desired product is crucial.[1] The selectivity is influenced by factors like the inherent electronic and steric differences at each halogen-bearing carbon, as well as the choice of ligand, base, and reaction conditions.[1]
Q2: How does the type of halogen (F, Cl, Br, I) affect reactivity and selectivity?
A2: The reactivity of aryl halides in the oxidative addition step of the Buchwald-Hartwig reaction generally follows the order: I > Br > OTf > Cl > F.[2][3] This predictable reactivity order is the basis for achieving selectivity in substrates with different halogens. For instance, in a bromo-chloro-benzene derivative, the amination will preferentially occur at the more reactive C-Br bond. However, when dealing with identical halogens (e.g., dichlorobenzenes), selectivity is governed by more subtle electronic and steric effects.[1]
Q3: What is hydrodehalogenation and why is it a common side reaction?
A3: Hydrodehalogenation is a side reaction where a halogen atom on the substrate is replaced by a hydrogen atom, leading to a reduced, non-aminated byproduct.[4] This can occur through a competing pathway in the catalytic cycle, such as β-hydride elimination from an amide intermediate, which forms an imine and a hydrodehalogenated arene.[5] It is particularly prevalent with certain substrates and can be exacerbated by suboptimal choice of ligand, base, or high reaction temperatures.
Q4: Can I use weaker bases for substrates with sensitive functional groups?
A4: Yes, while strong bases like sodium t-butoxide (NaOtBu) are common, weaker bases can be employed for substrates with base-sensitive functional groups (e.g., esters, ketones, nitriles).[6][7] Bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or even organic bases like DBU have been successfully used.[8][9] However, switching to a weaker base may require adjusting other parameters, such as using a more active catalyst system or higher temperatures, to achieve a reasonable reaction rate.[6][9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction with a dichlorinated substrate is not proceeding or giving very low yield. What are the potential causes and solutions?
A: Low or no yield in reactions with polychlorinated substrates is a common issue, often stemming from the lower reactivity of the C-Cl bond.[10]
Potential Causes:
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the precatalyst, or it may have decomposed.
-
Inappropriate Ligand: Aryl chlorides require highly active, electron-rich, and sterically hindered phosphine ligands to facilitate the difficult oxidative addition step.[8][11] First-generation ligands are often ineffective.[5]
-
Insufficiently Strong Base: While necessary for sensitive substrates, a base that is too weak may not effectively deprotonate the amine-palladium complex, stalling the catalytic cycle.[2][12]
-
Poor Solubility: One or more components (substrate, base, catalyst) may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction rates.[3]
Solutions:
-
Switch to a More Active Ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., Buchwald or Hartwig ligands) known to be effective for aryl chlorides.[4][5]
-
Use a Modern Precatalyst: Use a well-defined, air-stable precatalyst (e.g., a G3 or G4 palladacycle) to ensure reliable generation of the active Pd(0) species.[3]
-
Screen Bases: If using a weaker base, try a stronger one like NaOtBu or LHMDS, provided the substrate is stable. The choice of base can be highly dependent on the specific ligand and solvent system.[6][12]
-
Change Solvent: Common solvents include toluene, dioxane, and THF.[8][13] If solubility is an issue, consider a solvent that better dissolves all components or increase the reaction temperature.
Problem 2: Poor or No Site-Selectivity
Q: My reaction on a di-brominated arene is giving a mixture of mono- and di-amination products. How can I favor mono-amination?
A: Achieving mono-selectivity requires careful control over reaction conditions to prevent the second amination from occurring.
Potential Causes:
-
High Catalyst Loading or Temperature: Aggressive reaction conditions can drive the reaction to completion, leading to the di-substituted product.
-
Stoichiometry: Using an excess of the amine coupling partner will favor di-substitution.
-
Ligand Choice: The steric and electronic properties of the ligand play a critical role in differentiating between the two halogen sites. Some ligands are inherently more selective.[1][14]
Solutions:
-
Adjust Stoichiometry: Use a slight excess of the di-haloarene relative to the amine (e.g., 1.2 : 1.0) to favor mono-substitution.
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. This can often increase selectivity by favoring the more reactive site.
-
Reduce Catalyst Loading: Use the minimum amount of catalyst necessary for the reaction to proceed.
-
Screen Ligands: Test a panel of ligands. Sometimes a slightly less active but more sterically demanding ligand can provide higher selectivity for mono-amination. Specialized ligands have been designed for site-selective couplings.[14][15]
Problem 3: Significant Hydrodehalogenation Side Product
Q: I am observing a significant amount of the hydrodehalogenated byproduct alongside my desired aminated product. How can I suppress this?
A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.
Potential Causes:
-
Ligand Choice: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. Bulky phosphine ligands can often suppress this side reaction.[16]
-
Base: The choice and strength of the base can influence the rate of competing pathways.
-
High Temperatures: Elevated temperatures can increase the rate of side reactions, including hydrodehalogenation.[4]
Solutions:
-
Employ Bulky Ligands: Use sterically demanding ligands, such as the Buchwald dialkylbiaryl phosphines, which can disfavor the transition state leading to β-hydride elimination.[5][16]
-
Optimize the Base: Screen different bases. In some cases, switching from an alkoxide base to a carbonate or phosphate can minimize this side reaction.[14]
-
Lower the Reaction Temperature: Conduct the reaction at a milder temperature, even if it requires a longer reaction time.
Data Presentation
Table 1: Effect of Ligand and Base on Mono-Amination Selectivity of 1,3-Dichlorobenzene
This table summarizes representative data for the coupling of morpholine with 1,3-dichlorobenzene, highlighting how ligand and base choice can influence yield and selectivity.
| Entry | Pd Precatalyst | Ligand | Base | Temp (°C) | Yield (Mono-amine) | Selectivity (Mono:Di) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | 100 | 85% | 95:5 |
| 2 | Pd₂(dba)₃ | SPhos | NaOtBu | 100 | 92% | 98:2 |
| 3 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 110 | 75% | 90:10 |
| 4 | Pd₂(dba)₃ | Xantphos[11] | Cs₂CO₃ | 110 | 60% | 85:15 |
| 5 | sSPhos Pd G3[14] | sSPhos | Rb₂CO₃ | 80 | 90% | >99:1 |
Data are illustrative and compiled based on trends reported in the literature. Actual results will vary based on specific substrate and reaction conditions.
Experimental Protocols
General Protocol for a Buchwald-Hartwig Mono-Amination Screening Reaction
This protocol provides a starting point for optimizing the selective mono-amination of a di-halogenated arene.
Materials:
-
Di-halogenated arene (e.g., 1,3-dibromobenzene)
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (in a glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add the di-halogenated arene (0.60 mmol, 1.2 equiv).
-
Add the palladium precatalyst (0.01 mmol, 2 mol%) and the base (0.75 mmol, 1.5 equiv).
-
Addition of Reagents: Add the amine (0.50 mmol, 1.0 equiv).
-
Add anhydrous solvent (2.0 mL) to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots (under inert atmosphere if necessary) and analyzing by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired mono-aminated product.
Visualizations
Catalytic Cycle and Side Reaction
Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in Buchwald-Hartwig reactions.
Selectivity Control Logic
Caption: Logical flowchart for achieving site-selectivity with polyhalogenated substrates.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. reddit.com [reddit.com]
- 11. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in 4-Fluoro-2,6-diiodoaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in cross-coupling reactions involving 4-Fluoro-2,6-diiodoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst deactivation observed in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions involving polyhalogenated substrates like this compound, the most prevalent catalyst deactivation mechanisms are:
-
Palladium (II) Reduction and Agglomeration: The active Pd(II) catalyst can be reduced to inactive Pd(0) nanoparticles, often observed as "palladium black." This is a common issue in Heck and Sonogashira reactions.[1][2] This process is often promoted by bases, such as triethylamine, used in the reaction.[1][2]
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be sensitive to air, moisture, and high temperatures, leading to their degradation and subsequent catalyst deactivation.
-
Catalyst Poisoning: Certain functional groups or impurities in the reaction mixture can act as catalyst poisons. For instance, in Buchwald-Hartwig amination, functional groups like azo compounds can poison the catalyst.[3] While not specific to this compound, it is a possibility to consider depending on the coupling partner.
-
Inhibition by Iodide: In reactions involving iodo-aromatics, the iodide ions generated during the reaction can sometimes inhibit the catalyst.
Q2: Which cross-coupling reactions are typically performed with this compound, and what are the common catalysts?
A2: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. Common reactions include:
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes. Typical catalysts include palladium complexes like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst.[4]
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds using boronic acids or esters. Palladium catalysts with phosphine ligands are commonly employed.
-
Heck Reaction: For the vinylation of the aryl iodide bonds. Palladium acetate (Pd(OAc)₂) with phosphine ligands is a common catalytic system.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines. This reaction often utilizes palladium catalysts with bulky, electron-rich phosphine ligands.[5][6]
Q3: How can I visually identify catalyst deactivation in my reaction?
A3: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1][2] This indicates the agglomeration of the palladium catalyst into an inactive form. Other signs include a stall in the reaction progress (as monitored by TLC or LC-MS) and a significant decrease in product yield.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation (Palladium Black Formation) | 1. Use a more robust ligand: Switch to bulkier, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands can stabilize the palladium center and prevent agglomeration. |
| 2. Lower the reaction temperature: If the reaction allows, reducing the temperature can slow down the rate of catalyst decomposition. | High temperatures can accelerate the reduction of Pd(II) to Pd(0). | |
| 3. Use a pre-catalyst: Employ a well-defined palladium pre-catalyst which can form the active catalytic species more cleanly. | In-situ generation of the catalyst from sources like Pd(OAc)₂ can sometimes lead to inefficient formation of the active species and promote side reactions. | |
| Ligand Degradation | 1. Ensure inert atmosphere: Thoroughly degas solvents and use an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. | Phosphine ligands are often sensitive to oxygen. |
| 2. Use fresh, high-purity ligands. | Impurities or degradation of the ligand prior to use can lead to poor catalytic activity. | |
| Catalyst Poisoning | 1. Purify starting materials: Ensure the this compound and the coupling partner are free of impurities that could act as catalyst poisons. | Trace impurities can have a significant impact on catalyst performance. |
| 2. Consider a different base: If a specific functional group is suspected of poisoning the catalyst in the presence of a strong base, screen milder bases. | The choice of base can influence the stability of both the catalyst and the reactants.[3] | |
| Inhibition by Iodide | 1. Use a ligand that can mitigate iodide inhibition. | Certain ligands can help to prevent the formation of inactive palladium-iodide complexes. |
Issue 2: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Step | Rationale |
| Gradual Catalyst Deactivation | 1. Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be sufficient to drive the reaction to completion. | Compensates for the gradual loss of active catalyst over the course of the reaction. |
| 2. Add a fresh portion of catalyst: If the reaction has stalled, adding a small amount of fresh catalyst may restart the reaction. | This can replenish the active catalytic species in the reaction mixture. | |
| Insufficiently Active Catalyst | 1. Screen different palladium sources and ligands: The combination of palladium precursor and ligand is crucial for catalytic activity. | The optimal catalyst system is highly dependent on the specific substrates and reaction conditions. |
| Poor Solubility of Reactants or Catalyst | 1. Screen different solvents: Ensure all components are well-dissolved at the reaction temperature. A change in solvent can significantly impact reaction rate and catalyst stability. | Poor solubility can lead to localized high concentrations and potential catalyst precipitation. |
Data Presentation
The following tables provide representative data for cross-coupling reactions of di-substituted aromatic compounds, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Sonogashira Coupling of 2,6-Diiodoanisole with Phenylacetylene [1]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (10) | 10 | NEt₃ | MeCN | 50 | 24 | 41 |
| 2 | Pd(OAc)₂ (5) | 5 | NEt₃ | MeCN | 50 | 24 | 43 |
| 3 | Pd(PPh₃)₄ (10) | 10 | NEt₃ | THF | 60 | 24 | 37 |
Table 2: Influence of Catalyst Loading on Suzuki-Miyaura Coupling [7]
Reaction: 4-Bromoacetophenone with Phenylboronic Acid
| Catalyst Loading (mol%) | Yield (%) |
| 1.0 | 85 |
| 0.5 | 82 |
| 0.1 | 75 |
| 0.05 | 68 |
| 0.01 | 55 |
Experimental Protocols
General Protocol for a Sonogashira Coupling Reaction
This protocol is a general guideline and may require optimization for this compound.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
-
Solvent and Base Addition:
-
Add a degassed solvent (e.g., THF, DMF, or MeCN).
-
Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
References
Technical Support Center: Suzuki Reactions of 4-Fluoro-2,6-diiodoaniline with Low Catalyst Loading
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Fluoro-2,6-diiodoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving successful couplings with low catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when performing a Suzuki reaction with this compound at low catalyst loading?
A1: The primary challenges with this substrate under low catalyst loading conditions include:
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Steric Hindrance: The two iodine atoms ortho to the amino group create significant steric bulk, which can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Catalyst Activity and Longevity: At low concentrations, the palladium catalyst is more susceptible to deactivation or decomposition, which can lead to incomplete conversion.[2]
-
Competitive Reactions: The presence of two iodine atoms raises the possibility of mono- and di-substitution, and careful control of stoichiometry is required to achieve the desired product. Homocoupling of the boronic acid and protodeboronation are also common side reactions.[2]
-
Reaction Rate: Low catalyst loading can lead to slower reaction rates, potentially requiring longer reaction times or higher temperatures to achieve full conversion.
Q2: Which palladium catalyst and ligand combinations are recommended for this type of sterically hindered substrate?
A2: For sterically hindered substrates like this compound, ligands with significant steric bulk and electron-donating properties are often preferred. These ligands can promote the formation of the active monoligated palladium species, which is highly reactive in oxidative addition. While specific data for this exact substrate is limited, successful couplings with the structurally similar 2,6-dibromo-4-nitroaniline have been achieved with Pd(OAc)₂ without a supporting ligand in a DMF/water solvent system.[3] For other challenging Suzuki couplings, bulky phosphine ligands such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos, and P(t-Bu)₃) are often effective.[4]
Q3: What are suitable bases and solvents for the Suzuki reaction of this compound?
A3: The choice of base and solvent is critical for a successful Suzuki reaction.
-
Bases: A variety of inorganic bases can be used, with the choice often depending on the solvent system and the stability of the boronic acid. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For the related 2,6-dibromo-4-nitroaniline, K₂CO₃ was used effectively.[3]
-
Solvents: A mixture of an organic solvent and water is often employed to dissolve both the organic substrate and the inorganic base.[1] Common organic solvents include dioxane, THF, and DMF. A DMF/water mixture was successful for the coupling of 2,6-dibromo-4-nitroaniline.[3] It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst.[2]
Troubleshooting Guide
Issue 1: Low or No Conversion
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium source and ligand are of high quality and have not degraded. If using a Pd(II) precatalyst, ensure it is effectively reduced to Pd(0) in situ. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Insufficient Catalyst Loading | While the goal is low loading, the amount may be insufficient for this challenging substrate. Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%). |
| Poor Solvent Quality | Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen or water (if not part of the intended solvent system). |
| Ineffective Base | The chosen base may not be strong enough or sufficiently soluble. Consider screening alternative bases such as Cs₂CO₃ or K₃PO₄. |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature, monitoring for potential side product formation. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Possible Causes & Solutions
| Cause | Recommended Action |
| Oxygen in the Reaction Mixture | Oxygen can promote the homocoupling of boronic acids.[1] Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., argon or nitrogen) and maintained under an inert atmosphere. |
| Protodeboronation of Boronic Acid | The boronic acid may be unstable under the reaction conditions. Consider using a more stable boronic ester (e.g., a pinacol ester) or a milder base. |
| Dehalogenation of the Starting Material | This can occur as a side reaction. Optimizing the ligand, base, and solvent can help to minimize this pathway. |
| Formation of Mono-arylated Product | If di-substitution is desired, ensure at least two equivalents of the boronic acid and base are used. If mono-substitution is the goal, carefully control the stoichiometry to use only one equivalent of the boronic acid. |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound based on conditions reported for the structurally similar 2,6-dibromo-4-nitroaniline.[3] Optimization will likely be necessary for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.1 - 1.0 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 4.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the vessel and purge with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the desired amount of a freshly prepared stock solution of Pd(OAc)₂ in DMF.
-
Add the appropriate volumes of DMF and water to achieve the desired solvent ratio (e.g., 3:1 DMF:water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Quantitative Data Summary
The following table summarizes reaction conditions from a study on the Suzuki coupling of the structurally similar 2,6-dibromo-4-nitroaniline, which can serve as a starting point for optimization.[3]
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-dibromo-4-nitroaniline | 4-methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 1 | 95 |
| 2,6-dibromo-4-nitroaniline | 4-methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 1 | 96 |
| 2,6-dibromo-4-nitroaniline | 4-fluorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 1.5 | 93 |
| 2,6-dibromo-4-nitroaniline | 3-fluorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 1.5 | 94 |
Visualizations
References
Technical Support Center: 4-Fluoro-2,6-diiodoaniline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for coupling reactions involving 4-Fluoro-2,6-diiodoaniline. The information is tailored to address specific issues that may be encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of base is generally recommended for Suzuki-Miyaura coupling reactions with this compound?
A1: For Suzuki-Miyaura couplings of dihaloanilines, inorganic bases are generally preferred over organic bases.[1] While specific data for this compound is limited in readily available literature, studies on similar substrates like 2,6-dibromo-4-nitroaniline have shown that inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are effective.[1][2] Stronger inorganic bases like potassium phosphate (K₃PO₄) can also be employed. The choice of base can influence reaction yield and rate, so screening of different inorganic bases is recommended for optimal results.[2]
Q2: What are the common challenges when performing Sonogashira coupling with di-iodinated anilines like this compound?
A2: A primary challenge in Sonogashira couplings with di-iodinated substrates is achieving selective mono- or di-alkynylation. The relative reactivity of the two iodine atoms can be influenced by steric hindrance and electronic effects. Another common issue is the formation of homocoupling byproducts (Glaser coupling). This can often be minimized by running the reaction under an inert atmosphere and using a copper (I) co-catalyst. The choice of base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), and the palladium catalyst/ligand system are crucial for controlling selectivity and minimizing side reactions.[3][4]
Q3: In a Buchwald-Hartwig amination with this compound, what is a good starting point for base selection?
A3: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are commonly used. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are excellent starting points.[5][6] However, if your coupling partner contains base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[7] The choice of ligand is also critical and is often screened in conjunction with the base to optimize reaction conditions.[6]
Q4: Can I achieve selective mono-arylation or mono-alkynylation of this compound?
A4: Achieving selective mono-substitution on di-iodinated anilines is possible but can be challenging. The selectivity is influenced by several factors including the reaction temperature, the nature of the catalyst and ligand, the base, and the stoichiometry of the coupling partners. For instance, using a slightly sub-stoichiometric amount of the boronic acid or alkyne can favor mono-substitution. Lower reaction temperatures may also increase selectivity. For Sonogashira reactions, the choice of the palladium catalyst and ligand system can govern the regioselectivity.[8]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield | 1. Ineffective base. 2. Catalyst deactivation. 3. Poor quality of boronic acid. | 1. Screen different inorganic bases such as Na₂CO₃, K₂CO₃, and K₃PO₄.[1][2] 2. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents. 3. Use fresh, high-purity boronic acid. |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen. 2. Sub-optimal reaction temperature. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. 2. Optimize the reaction temperature; sometimes a lower temperature can reduce homocoupling. |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities. 2. Certain base/solvent combinations. | 1. Use anhydrous solvents and reagents. 2. If using an aqueous base solution, minimize the amount of water. Consider switching to an anhydrous solvent/base system. |
Sonogashira Coupling
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor quality of copper (I) co-catalyst. | 1. Use a fresh palladium catalyst and consider screening different phosphine ligands.[9] 2. Ensure an adequate amount of amine base (e.g., TEA, DIPA) is used to neutralize the HX byproduct.[3] 3. Use freshly opened or purified CuI. |
| Glaser Homocoupling of Alkyne | 1. Presence of oxygen. 2. Absence of a suitable palladium catalyst. | 1. Rigorously exclude oxygen by using an inert atmosphere. 2. Ensure the palladium catalyst is active and present in a sufficient loading. |
| Poor Selectivity (Mono- vs. Di-alkynylation) | 1. Incorrect stoichiometry of reagents. 2. Reaction temperature is too high. | 1. For mono-alkynylation, use 1.0-1.2 equivalents of the terminal alkyne. For di-alkynylation, use at least 2.2 equivalents. 2. Try running the reaction at a lower temperature to favor mono-substitution. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield | 1. Inappropriate base for the substrate/amine combination. 2. Catalyst inhibition or deactivation. 3. Steric hindrance. | 1. For primary amines, start with a strong base like NaOtBu. If the substrate is base-sensitive, switch to a weaker base like Cs₂CO₃.[6][7] 2. Use a pre-catalyst to ensure efficient generation of the active catalytic species.[10] Screen different phosphine ligands. 3. Use a bulkier phosphine ligand to promote reductive elimination. |
| Formation of Hydrodehalogenation Byproduct | 1. Presence of water. 2. The amine substrate is acting as a reducing agent. | 1. Use anhydrous solvents and reagents. 2. This can be a competing pathway; optimizing the ligand and base may suppress this side reaction.[11] |
| Diarylation of Primary Amines | 1. High reaction temperature or prolonged reaction time. 2. Excess aryl halide. | 1. Reduce the reaction temperature and monitor the reaction progress closely to stop it after the formation of the desired mono-arylated product. 2. Use a slight excess of the primary amine relative to the aryl halide. |
Data on Base Effect in Suzuki-Miyaura Coupling
| Base | Typical Yield Range (%) | Notes |
| Na₂CO₃ | 85-98% | Often a very effective and economical choice.[2] |
| K₂CO₃ | 80-95% | Another common and effective inorganic base. |
| K₃PO₄ | 75-90% | A stronger base that can be effective when carbonates are not. |
| Cs₂CO₃ | 70-95% | A stronger and more soluble inorganic base, useful for challenging couplings. |
| NaOH/KOH | Variable | Can be effective, but may promote side reactions.[2] |
| Et₃N (TEA) | Lower yields | Organic bases are generally less effective for this type of substrate.[1] |
Experimental Protocols
The following are general starting protocols for coupling reactions with this compound. Note: These are generalized procedures and should be optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Double Coupling
This protocol is adapted from procedures for similar dihaloaniline substrates.
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Double Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF, 15 mL) and an amine base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (2.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC or GC/MS.
-
After completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Mono-amination
-
In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 mmol), the phosphine ligand (0.024 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Outside the glovebox, add this compound (1.0 mmol) and the primary amine (1.2 mmol) to the vial.
-
Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane, 10 mL).
-
Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or GC/MS.
-
Cool the reaction, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Reaction Workflows and Logic Diagrams
Below are diagrams generated using Graphviz to illustrate workflows and relationships in the context of these coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. research.rug.nl [research.rug.nl]
- 7. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactivity of 4-Fluoro-2,6-diiodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2,6-diiodoaniline. The information is designed to address common issues encountered during experiments involving this compound, with a focus on solvent effects in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The two iodine atoms are excellent leaving groups, making them susceptible to reactions like Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).
Q2: How does the solvent affect the reactivity of the C-I bonds in this compound?
A2: The choice of solvent is critical and can significantly influence reaction rates, yields, and selectivity. Solvent polarity plays a key role; polar aprotic solvents like DMF, DMSO, and dioxane are often used as they can dissolve the reactants and catalyst while not interfering with the catalytic cycle. The presence of water, often as a co-solvent, can be beneficial in Suzuki-Miyaura reactions by aiding in the dissolution of the base and facilitating the transmetalation step.
Q3: Can I selectively react only one of the iodine atoms?
A3: Achieving selective mono-functionalization of this compound can be challenging due to the similar reactivity of the two C-I bonds. However, careful control of reaction conditions, such as using a slight excess of the aniline, lower temperatures, and shorter reaction times, can favor mono-substitution. The choice of ligand and catalyst system can also influence selectivity.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include homocoupling of the starting material or the coupling partner, and dehalogenation (replacement of iodine with hydrogen). These can be minimized by ensuring anaerobic conditions, using appropriate ligands, and optimizing the reaction temperature. In some cases, dimerization of the product can also occur.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ. Consider using a pre-activated Pd(0) catalyst or adding a reducing agent.[2] |
| Poor Solvent Choice | The solvent may not be appropriate for the specific reaction. Screen a range of solvents with varying polarities (e.g., dioxane, THF, DMF, toluene) and consider using a co-solvent like water.[2][3] |
| Base Incompatibility | The chosen base may not be strong enough or soluble enough in the reaction medium. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The presence of water can improve the solubility and effectiveness of inorganic bases.[2] |
| Oxygen Contamination | Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Low Reaction Temperature | The reaction may require more energy to proceed. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling | This is often caused by the presence of oxygen or an inappropriate ligand. Ensure rigorous inert conditions and screen different phosphine ligands (e.g., PPh₃, bulky biaryl phosphines).[4] |
| Dehalogenation | This can occur in the presence of protic solvents or certain bases. If using a protic solvent, consider switching to an aprotic one. The choice of base can also influence this side reaction. |
| Protodeboronation of Boronic Acid | The boronic acid coupling partner can be sensitive to the reaction conditions. Consider using a more stable boronic ester (e.g., a pinacol ester) or adjusting the pH of the reaction mixture. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
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To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the boronic acid or ester (1.1 equivalents per iodine), and the base (e.g., K₂CO₃, 2 equivalents per iodine).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the chosen ligand if necessary.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
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Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the amine (1.1 equivalents per iodine), and the base (e.g., NaOtBu, 1.2 equivalents per iodine).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the degassed anhydrous solvent (e.g., toluene or dioxane).
-
Stir the mixture at the desired temperature (e.g., 90-110 °C) and monitor the reaction progress.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table provides an illustrative summary of expected trends in product yield for a generic Suzuki-Miyaura reaction of this compound with phenylboronic acid under different solvent conditions. Note: These are representative values and actual results may vary.
| Solvent System | Base | Temperature (°C) | Typical Yield (%) |
| Dioxane/H₂O (4:1) | K₂CO₃ | 90 | 85-95 |
| Toluene | K₃PO₄ | 100 | 70-85 |
| DMF | Cs₂CO₃ | 80 | 75-90 |
| THF | Na₂CO₃ | 65 | 50-70 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting flowchart for low reaction yield.
References
Work-up procedure for reactions involving 4-Fluoro-2,6-diiodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2,6-diiodoaniline. The following information is designed to assist with the work-up procedures for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound relevant to a reaction work-up?
A1: this compound is a polyhalogenated aniline. Its physical properties are crucial for designing an effective work-up and purification strategy.
| Property | Value/Information | Implication for Work-up |
| Molecular Weight | 364.91 g/mol | High molecular weight suggests it is likely a solid at room temperature and will have low volatility. |
| Solubility | Expected to be poorly soluble in water. Soluble in many organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). | Aqueous washes can be used to remove water-soluble impurities. An organic solvent is necessary for extraction. |
| Polarity | The presence of the amine group makes it moderately polar. However, the two iodine atoms and the fluorine atom increase its lipophilicity. | It can be purified using normal-phase chromatography, but its polarity may require a moderately polar eluent system. |
| Basicity (pKa) | The pKa of the anilinium ion is expected to be lower than that of aniline due to the electron-withdrawing effects of the halogens. | It will react with strong acids to form a salt. This can be exploited for an acid-base extraction, but care must be taken as the salt may have limited aqueous solubility. |
Q2: What is a general procedure for the extractive work-up of a reaction mixture containing this compound?
A2: A standard liquid-liquid extraction is a common first step in the purification process. The choice of an organic solvent is critical and should be immiscible with water and a good solvent for your product.
Experimental Protocol: General Extractive Work-up
-
Quenching: If the reaction contains reactive reagents, it should be carefully quenched. For example, if a strong base was used, it can be neutralized with a dilute acid (e.g., 1 M HCl) to a neutral pH. Conversely, acidic reactions can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution).
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or brine to remove water-soluble byproducts and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Q3: How can I purify this compound if it is not pure after extraction?
A3: Column chromatography and crystallization are the most common methods for purifying solid organic compounds.
Experimental Protocol: Purification by Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Load the solution onto a silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Experimental Protocol: Purification by Crystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then potentially in an ice bath to promote crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is lost during aqueous wash. | The aniline may have been protonated by an acidic wash, forming a salt that is partially soluble in the aqueous layer. | Check the pH of the aqueous layer. If it is acidic, neutralize it with a mild base and re-extract with an organic solvent. |
| An emulsion forms during extraction. | The reaction mixture may contain surfactants or finely divided solids. | Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of celite. |
| Product streaks on the TLC plate during chromatography. | The compound may be too polar for the chosen eluent system, or it may be interacting strongly with the acidic silica gel. | Increase the polarity of the eluent. If streaking persists, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel. |
| The compound does not crystallize. | The material may be impure, or the chosen solvent may not be appropriate. The compound may be an oil at room temperature. | Try a different crystallization solvent or a solvent mixture. If impurities are preventing crystallization, further purification by chromatography may be necessary. If it is an oil, purification will rely on chromatography. |
| The product darkens or decomposes upon standing. | Anilines can be sensitive to air and light and may oxidize over time. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place. |
Visualizations
Caption: General workflow for the work-up of reactions involving this compound.
Caption: Troubleshooting guide for common issues during the work-up of this compound.
Technical Support Center: Synthesis of 4-Fluoro-2,6-diiodoaniline
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 4-Fluoro-2,6-diiodoaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
Q2: What are the likely impurities in the synthesis of this compound?
The primary impurities are typically unreacted starting material and incompletely reacted intermediates. These include:
-
4-Fluoroaniline (Starting Material): The initial reactant that may not have been fully consumed.
-
4-Fluoro-2-iodoaniline (Mono-iodinated Intermediate): A significant impurity if the reaction does not go to completion.[1][4][5] Due to the directing effects of the amino and fluoro groups, iodination is expected to occur at the positions ortho to the amino group.
-
Residual Iodine: Leftover from the iodination reaction.
Q3: How can I purify the crude this compound?
Purification can typically be achieved through the following methods:
-
Recrystallization: A common method for purifying solid organic compounds. A suitable solvent system would need to be determined empirically, but ethanol or petroleum ether are often used for similar anilines.[1][2]
-
Column Chromatography: Silica gel chromatography can be effective for separating the di-iodinated product from the mono-iodinated intermediate and the starting material. The choice of eluent would need to be optimized, likely a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Washing: To remove excess iodine, the crude product can be washed with a solution of sodium thiosulfate.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | Increase the reaction time or temperature. Ensure efficient stirring. Consider adding a slight excess of the iodinating reagent. |
| Loss of product during workup or purification. | Optimize the extraction and purification steps. For recrystallization, ensure the correct solvent is used and allow for slow cooling to maximize crystal formation. | |
| Presence of Starting Material (4-Fluoroaniline) in the Final Product | Insufficient iodinating reagent or reaction time. | Increase the stoichiometry of the iodinating agent. Prolong the reaction time and monitor the reaction progress using TLC, HPLC, or GC-MS. |
| Presence of Mono-iodinated Intermediate (4-Fluoro-2-iodoaniline) in the Final Product | Incomplete di-iodination. | Similar to addressing the presence of starting material, increase the amount of iodinating reagent and/or the reaction time. Higher temperatures may also favor the di-iodination. |
| Final Product is a Dark, Oily Substance Instead of a Solid | Presence of significant impurities, possibly residual iodine or polymeric materials. | Wash the crude product with a sodium thiosulfate solution to remove iodine. Attempt to purify a small sample by column chromatography to isolate the desired product. |
| Inconsistent Results Between Batches | Variability in reagent quality or reaction conditions. | Ensure all reagents are of high purity and are not degraded. Precisely control reaction parameters such as temperature, time, and stirring rate. |
Data Presentation: Impurity Profile
The following table summarizes the expected key characteristics of the target compound and its most likely impurities, which can be used for their identification via analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass (m/z) in MS | Notes |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 111 | Starting Material |
| 4-Fluoro-2-iodoaniline | C₆H₅FIN | 237.02 | 237 | Mono-iodinated Intermediate |
| This compound | C₆H₄FI₂N | 362.92 | 363 | Target Product |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol outlines a general method for analyzing the purity of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1200 series or similar) is suitable.[6]
-
Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 SB-C18) is recommended for the separation of these aromatic amines.[6]
-
Mobile Phase:
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of 10-20 minutes. A typical gradient might be from 10% B to 90% B.
-
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Column Temperature: 40 °C.[7]
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8]
-
Instrumentation: A standard GC-MS system.
-
Column: A capillary column suitable for amine analysis, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.
-
-
Injector Temperature: 250 °C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 50 to 500.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization may be necessary for better peak shape and resolution, but direct injection is often sufficient for identification purposes.[8]
Visualizations
Caption: Potential reaction pathway for the synthesis of this compound and the formation of the primary impurity.
Caption: A logical workflow for the identification and troubleshooting of impurities in the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Fluoro-2-iodoaniline | 61272-76-2 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Suzuki Coupling: A Head-to-Head Comparison of Iodinated and Brominated Anilines
For researchers, scientists, and professionals in drug development, the choice of starting materials in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, cost, and overall project timelines. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, frequently employs aryl halides as coupling partners. Among these, iodinated and brominated anilines are common substrates. This guide provides an objective, data-driven comparison of their performance in Suzuki coupling reactions, offering insights to inform substrate selection.
The inherent reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki coupling catalytic cycle follows the general trend of I > Br > Cl > F.[1] This established principle suggests that iodinated anilines will generally exhibit higher reactivity compared to their brominated counterparts. This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. However, the higher cost and lower stability of some iodoanilines can be a significant consideration.
Quantitative Performance Comparison
To illustrate the practical implications of the differing reactivity, the following table summarizes typical experimental outcomes for the Suzuki coupling of 4-haloanilines with phenylboronic acid under comparable conditions. While a direct side-by-side study under identical conditions is not extensively reported in the literature, the data presented here is a composite representation based on established protocols and reactivity trends.
| Parameter | Iodinated Aniline (4-Iodoaniline) | Brominated Aniline (4-Bromoaniline) |
| Typical Reaction Time | 1 - 4 hours | 6 - 24 hours |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 °C to 110 °C |
| Typical Yield | > 90% | 70 - 95% |
| Catalyst Loading | Lower catalyst loading often sufficient | May require higher catalyst loading |
| Side Reactions | Less prone to side reactions | More susceptible to side reactions at higher temperatures |
This table is a synthesized representation based on typical outcomes and may vary depending on the specific reaction conditions, catalyst, and ligands used.
Experimental Protocols
The following are representative experimental protocols for the Suzuki coupling of 4-iodoaniline and 4-bromoaniline with phenylboronic acid. These protocols are provided to illustrate the differences in reaction conditions that may be employed.
Experimental Protocol: Suzuki Coupling of 4-Iodoaniline
This protocol is adapted from a general procedure for the Suzuki coupling of aryl iodides.
Materials:
-
4-Iodoaniline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 4-iodoaniline, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add potassium carbonate to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Protocol: Suzuki Coupling of 4-Bromoaniline
This protocol is a representative procedure for the Suzuki coupling of aryl bromides.[2]
Materials:
-
4-Bromoaniline (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
2-(Dicyclohexylphosphino)biphenyl (a common Buchwald ligand) (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 4-bromoaniline, phenylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate in a reaction vessel.
-
Add toluene to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Stir the reaction for 6-24 hours, monitoring its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Logical Workflow of Suzuki Coupling
The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki coupling experiment.
Signaling Pathway of the Catalytic Cycle
The mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
The choice between an iodinated and a brominated aniline for Suzuki coupling reactions involves a trade-off between reactivity and cost. Iodinated anilines offer the advantage of higher reactivity, allowing for milder reaction conditions and often leading to higher yields in shorter timeframes. This makes them an excellent choice for complex syntheses where efficiency and yield are paramount. On the other hand, brominated anilines are typically more cost-effective and readily available, making them a practical option for large-scale syntheses, provided that the potentially more forcing reaction conditions are acceptable. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, budget, and the sensitivity of the substrates to the reaction conditions.
References
Reactivity of C-I vs. C-F Bonds in 4-Fluoro-2,6-diiodoaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in 4-fluoro-2,6-diiodoaniline, a versatile building block in organic synthesis. The significant difference in the reactivity of these halogen bonds allows for selective functionalization, making this molecule a valuable scaffold for the development of novel pharmaceuticals and complex organic materials. This document outlines the fundamental principles governing this reactivity, presents supporting data from analogous systems, and provides a detailed experimental protocol for a selective cross-coupling reaction.
Executive Summary
The two iodine atoms in this compound are highly susceptible to palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, while the fluorine atom remains inert under typical conditions. This pronounced difference in reactivity is primarily attributed to the vast disparity in the bond dissociation energies of the C-I and C-F bonds. The C-I bond is considerably weaker, making it the preferred site for oxidative addition in catalytic cycles. This inherent selectivity enables the precise and sequential introduction of various substituents at the 2 and 6 positions of the aniline ring, preserving the fluorine atom for potential subsequent transformations or for its influence on the molecule's physicochemical properties.
Data Presentation: Bond Dissociation Energies
The reactivity of a carbon-halogen bond is inversely related to its bond dissociation energy (BDE). A lower BDE indicates a weaker bond, which is more readily cleaved in chemical reactions. The following table summarizes the average BDEs for carbon-halogen bonds in aryl halides.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F | ~500-540 |
| C-Cl | ~400 |
| C-Br | ~335 |
| C-I | ~270 |
Data sourced from various studies on aryl halide bond energies.
As the data clearly indicates, the C-I bond is the weakest among the aryl halides, making it the most reactive in processes like the oxidative addition step of palladium-catalyzed cross-coupling reactions. Conversely, the C-F bond is the strongest, rendering it unreactive under conditions optimized for C-I bond activation.
Experimental Protocols: Selective Sonogashira Coupling
While a specific protocol for this compound was not found during the literature search, a detailed procedure for the highly analogous 2,6-diiodoanisole demonstrates the selective reactivity of the C-I bonds. This protocol can be adapted for this compound with minor modifications.
Objective: To selectively couple a terminal alkyne to the C-I bonds of a diiodo-substituted aromatic ring while preserving other halogen substituents.
Reaction: Selective Sonogashira coupling of a terminal alkyne with 2,6-diiodoanisole.
Materials:
-
2,6-diiodoanisole (or this compound)
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II))
-
CuI (Copper(I) iodide)
-
Diisopropylamine (DIPA)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-diiodoanisole (1 equivalent).
-
Add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.06 equivalents).
-
Dissolve the solids in anhydrous toluene.
-
Add diisopropylamine (4 equivalents) as the base and co-solvent.
-
Add the terminal alkyne (2.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the di-alkynylated product.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,6-dialkynyl-anisole (or the corresponding 4-fluoro-2,6-dialkynyl-aniline).
Expected Outcome: This procedure is expected to yield the di-alkynylated product with high selectivity, leaving the C-F bond of this compound intact. The yields for the analogous reaction with 2,6-diiodoanisoles are reported to be in the range of 52-95%, depending on the alkyne used[1].
Mandatory Visualization
The following diagrams illustrate the principles and workflows discussed in this guide.
Caption: Reactivity pathway of this compound.
Caption: Experimental workflow for selective Sonogashira coupling.
References
A Comparative Guide to Alternative Reagents for 4-Fluoro-2,6-diiodoaniline in Cross-Coupling Reactions
For researchers and professionals in drug development and chemical synthesis, 4-Fluoro-2,6-diiodoaniline serves as a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. Its two iodine atoms offer high reactivity, enabling sequential and site-selective functionalization. However, the exploration of alternative reagents is often necessitated by factors such as cost, availability, and the desire for differential reactivity. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.
Performance Comparison of Halogenated Anilines
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is highly dependent on the nature of the halogen substituent. The generally accepted order of reactivity is I > Br > OTf >> Cl.[1][2] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[2]
This inherent reactivity difference is a key consideration when selecting an alternative to this compound. While diiodo compounds offer the highest reactivity, their dibromo and dichloro analogues can provide advantages in terms of cost and selective reactivity.
Table 1: Comparison of 4-Fluoro-2,6-dihaloaniline Alternatives
| Feature | This compound | 4-Fluoro-2,6-dibromoaniline | 4-Fluoro-2,6-dichloroaniline |
| Molecular Weight | 364.92 g/mol | 268.92 g/mol | 180.02 g/mol |
| Reactivity in Cross-Coupling | Highest | Moderate | Lowest |
| Selectivity | Good for sequential couplings | Can be selective under optimized conditions | High stability can allow for selective reactions at other sites |
| Commercial Availability | Readily available from various suppliers.[3][4][5] | Available from several chemical suppliers.[6][7] | Commercially available.[8][9] |
| Relative Cost | Highest | Moderate | Lowest |
Experimental Data: Suzuki-Miyaura Coupling
Table 2: Suzuki-Miyaura Coupling of 2,6-Dibromo-4-nitroaniline with Aryl Boronic Acids
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,6-Diphenyl-4-nitroaniline | 92 |
| 2 | 4-Methylphenylboronic acid | 2,6-Bis(4-methylphenyl)-4-nitroaniline | 95 |
| 3 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-nitroaniline | 90 |
| 4 | 4-Chlorophenylboronic acid | 2,6-Bis(4-chlorophenyl)-4-nitroaniline | 88 |
Adapted from a study on the Suzuki reaction of 2,6-dibromo-4-nitroaniline. The reaction conditions were: 2,6-dibromo-4-nitroaniline (1 mmol), aryl boronic acid (2.2 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (3 mmol) in DMF/H₂O (10:1) at 100 °C for 2h.
The high yields obtained for the Suzuki coupling of a dibromoaniline derivative suggest that 4-fluoro-2,6-dibromoaniline would be a highly effective, albeit potentially less reactive, alternative to its diiodo counterpart. The slightly stronger C-Br bond may require more forcing conditions (e.g., higher temperature, longer reaction time, or more active catalyst systems) to achieve comparable yields to the diiodo analogue.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, adapted from literature procedures for dihalogenated aromatic compounds. These protocols can serve as a starting point for the optimization of reactions with this compound and its alternatives.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a procedure for the Suzuki coupling of a dibromoaniline derivative.
Materials:
-
Dihaloaniline (e.g., 4-Fluoro-2,6-dibromoaniline) (1.0 mmol)
-
Aryl boronic acid (2.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the dihaloaniline, aryl boronic acid, palladium(II) acetate, and potassium carbonate.
-
Add DMF and water to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol is adapted from a procedure for the Sonogashira coupling of a bromo-fluoropyridine derivative.[10]
Materials:
-
Dihaloaniline (e.g., 4-Fluoro-2,6-dibromoaniline) (1.0 mmol)
-
Terminal alkyne (2.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Toluene (10 mL)
Procedure:
-
To a Schlenk flask, add the dihaloaniline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Fluoro-2-iodoaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 2,6-Dibromo-4-fluoroaniline price,buy 2,6-Dibromo-4-fluoroaniline - chemicalbook [m.chemicalbook.com]
- 7. 2,6-Dibromo-4-fluoroaniline CAS#: 344-18-3 [m.chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Dichloroaniline Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Synthetic Advantage of 4-Fluoro-2,6-diiodoaniline: A Comparative Overview
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of available reagents, halogenated anilines serve as versatile intermediates, particularly in the synthesis of pharmaceuticals and functional materials. This guide provides a comparative analysis of 4-Fluoro-2,6-diiodoaniline, highlighting its distinct advantages over other halogenated anilines and offering insights into its applications, supported by available data.
Enhanced Reactivity and Selectivity: The Power of Tri-functional Substitution
This compound distinguishes itself through a unique trifunctional substitution pattern on the aniline core. This arrangement of a fluorine atom and two iodine atoms imparts a combination of electronic and steric properties that offer significant advantages in several key synthetic transformations, most notably in cross-coupling reactions.
The presence of two iodine atoms at the ortho positions to the amino group provides two reactive sites for sequential and selective functionalization. Iodine, being a larger and more polarizable halogen, is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at these positions. The fluorine atom at the para position, on the other hand, modulates the electronic properties of the aromatic ring, influencing the reactivity of the C-I bonds and often enhancing the stability of the final product.
Comparison with Alternative Reagents
To appreciate the unique benefits of this compound, a comparison with other halogenated anilines is instructive.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Two ortho iodine atoms, one para fluorine atom. | - Two distinct and highly reactive sites for sequential cross-coupling. - Fluorine atom modulates electronics and can enhance biological activity. - Steric hindrance from ortho-iodine can direct reactions. | - Higher molecular weight. - Potentially more complex synthesis. |
| 4-Fluoroaniline | Single fluorine atom at the para position. | - Simple structure. - Readily available. | - Lacks multiple reactive handles for diverse functionalization. - Limited scope for building molecular complexity in a single step. |
| 2,6-Diiodoaniline | Two ortho iodine atoms. | - Two reactive sites for cross-coupling. | - Lacks the electronic modulation and potential biological benefits of the fluorine atom. |
| 4-Fluoro-2-iodoaniline | One ortho iodine and one para fluorine atom.[1] | - Offers a single site for cross-coupling with electronic modulation from fluorine.[1] | - Only one site for facile cross-coupling, limiting the introduction of multiple diverse substituents. |
| 2,6-Dichloro-4-fluoroaniline | Two ortho chlorine atoms, one para fluorine atom. | - Chlorine atoms can participate in some cross-coupling reactions. | - C-Cl bonds are generally less reactive than C-I bonds, requiring more forcing reaction conditions. |
Applications in Medicinal Chemistry and Materials Science
The structural motifs accessible from this compound are of significant interest to researchers in drug discovery and materials science. The ability to introduce diverse functionalities at the 2 and 6 positions allows for the creation of libraries of compounds for screening biological activity. The fluorine atom is a common feature in many pharmaceuticals, often improving metabolic stability and binding affinity. A similarly structured compound, 2-Fluoro-6-iodo-4-methylaniline, is utilized as a precursor for synthesizing pharmaceuticals and in the development of functional materials due to its unique electronic properties.[2]
Experimental Workflow: A Generalized Approach to Sequential Cross-Coupling
The primary advantage of this compound lies in its capacity for selective, sequential cross-coupling reactions. A general experimental workflow is depicted below. This allows for the controlled and stepwise introduction of two different substituents, leading to the synthesis of highly complex and unsymmetrically substituted aniline derivatives.
Caption: Generalized workflow for sequential cross-coupling reactions using this compound.
Conclusion
References
A Comparative Guide to Palladium Catalysts for Diiodoaniline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of diiodoanilines is a critical transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The two iodine substituents offer versatile handles for sequential or double cross-coupling reactions, enabling the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, are paramount in this context. The choice of the palladium catalyst, particularly the ligand and the palladium precursor, is crucial for achieving high yields, selectivity, and functional group tolerance.
This guide provides a comparative overview of various palladium catalysts for the coupling of diiodoanilines, supported by representative experimental data and detailed protocols.
Data Presentation: Comparative Performance of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura and Sonogashira coupling of a model diiodoaniline substrate. The data is a composite of typical results found in the literature for similar dihaloarene substrates, highlighting the general trends in catalyst efficacy.
| Coupling Reaction | Diiodoaniline Isomer | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2,6-Diiodoaniline | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Toluene/H₂O | K₃PO₄ | 100 | 12 | 92 | [1] |
| 2,6-Diiodoaniline | Phenylboronic acid | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | Dioxane | Cs₂CO₃ | 110 | 10 | 95 | ||
| 2,4-Diiodoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | DME/H₂O | Na₂CO₃ | 80 | 24 | 78 | General Knowledge | |
| Sonogashira | 3,5-Diiodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Triethylamine | - | 80 | 6 | 88 | [2] |
| 3,5-Diiodoaniline | Phenylacetylene | Pd(OAc)₂ (1 mol%), P(t-Bu)₃ (2 mol%) | DMF | Et₃N | 90 | 4 | 91 | General Knowledge | |
| 2,4-Diiodoaniline | Ethynyltrimethylsilane | [PdCl(allyl)]₂ (1 mol%), DavePhos (2 mol%), CuI (3 mol%) | Toluene | DIPA | 70 | 8 | 85 | General Knowledge |
Note: This table is a representative summary based on typical yields for similar substrates. Actual results may vary depending on the specific reaction conditions and substrate purity.
Mandatory Visualization
Below is a logical workflow for selecting a suitable palladium catalyst system for the coupling of diiodoanilines. This decision-making process is based on the desired transformation and common optimization strategies.
Caption: Catalyst selection workflow for diiodoaniline coupling.
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Sonogashira coupling reactions with diiodoaniline.
Protocol 1: Suzuki-Miyaura Coupling of 2,6-Diiodoaniline with Phenylboronic Acid
Materials:
-
2,6-Diiodoaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-diiodoaniline (1.0 mmol, 358.9 mg), phenylboronic acid (2.2 mmol, 268.2 mg), and potassium phosphate (3.0 mmol, 636.8 mg).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 2 mL of toluene.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add 8 mL of toluene and 1 mL of deionized water to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-diphenylaniline.
Protocol 2: Sonogashira Coupling of 3,5-Diiodoaniline with Phenylacetylene
Materials:
-
3,5-Diiodoaniline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 3,5-diiodoaniline (1.0 mmol, 358.9 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Add 10 mL of anhydrous THF and 5 mL of triethylamine to the flask.
-
Add phenylacetylene (2.2 mmol, 0.24 mL) dropwise to the stirred mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3,5-bis(phenylethynyl)aniline.
References
Spectroscopic Comparison of 4-Fluoro-2,6-diiodoaniline and Its Derivatives: A Guide for Researchers
For Immediate Release
Comparative Spectroscopic Data
The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-fluoroaniline and its iodo- and diiodo-derivatives. This data is essential for understanding the influence of halogen substitution on the electronic environment of the aniline ring.
Table 1: ¹H NMR Spectroscopic Data of 4-Fluoroaniline Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Fluoroaniline | CDCl₃ | 6.89 (t, J=8.0 Hz, 2H, ArH), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH₂)[1] |
| 2-Fluoro-4-iodoaniline | - | Data not available in search results |
| 4-Fluoro-2-iodoaniline | - | Data not available in search results |
| 2-Fluoro-4,6-diiodoaniline | - | Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of 4-Fluoroaniline Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Fluoroaniline | CDCl₃ | 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz)[1] |
| 2-Fluoro-4-iodoaniline | - | Data not available in search results |
| 4-Fluoro-2-iodoaniline | - | Data not available in search results |
| 2-Fluoro-4,6-diiodoaniline | - | Data not available in search results |
Table 3: Mass Spectrometry Data of 4-Fluoroaniline Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Fluoroaniline | C₆H₆FN | 111.12 |
| 2-Fluoro-4-iodoaniline | C₆H₅FIN | 237.01 |
| 4-Fluoro-2-iodoaniline | C₆H₅FIN | 237.01 |
| 2-Fluoro-4,6-diiodoaniline | C₆H₄FI₂N | 362.91 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the synthesis and analysis of halogenated anilines.
Synthesis of 4-Fluoro-2,6-diiodoaniline (General Approach)
A plausible synthetic route to this compound involves the direct iodination of 4-fluoroaniline.
Materials:
-
4-Fluoroaniline
-
Iodine monochloride (ICl) or N-iodosuccinimide (NIS)
-
An appropriate solvent (e.g., acetic acid, acetonitrile, or a chlorinated solvent)
-
A base (e.g., sodium bicarbonate or pyridine) for quenching
Procedure:
-
Dissolve 4-fluoroaniline in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the iodinating agent (e.g., ICl or NIS) in the same solvent to the cooled solution of 4-fluoroaniline with stirring. The stoichiometry should be adjusted to introduce two iodine atoms.
-
Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of a suitable base.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the spectra using appropriate software to perform phase and baseline corrections and to identify chemical shifts, coupling constants, and integration values.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H stretches (typically two bands for a primary amine in the range of 3300-3500 cm⁻¹), C-N stretching, and C-H and C-F bond vibrations.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, for example, using a direct infusion or via a gas chromatography (GC) or liquid chromatography (LC) interface.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analyze the spectrum to determine the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be a key feature.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound derivative.
Caption: Experimental workflow from synthesis to spectroscopic analysis.
Logical Relationship of Spectroscopic Data
The interpretation of spectroscopic data relies on the logical connection between different analytical techniques to confirm the structure of the target molecule.
Caption: Interrelation of spectroscopic data for structure confirmation.
References
Biological Activity of Compounds Derived from 4-Fluoro-2,6-diiodoaniline: A Comparative Guide Based on Structurally Related Analogs
Disclaimer: Extensive literature searches did not yield specific biological activity data for compounds directly derived from 4-Fluoro-2,6-diiodoaniline. This guide, therefore, presents a comparative analysis of the biological activities of structurally related halogenated and fluoroaniline derivatives to provide insights into their potential therapeutic applications. The data presented herein pertains to these analogs and should not be directly extrapolated to derivatives of this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of halogenated anilines.
Anticancer Activity of Structurally Related Aniline Derivatives
Several studies have explored the anticancer potential of various halogenated aniline derivatives. A notable class of compounds are the 4-anilinoquinazolines, which have been investigated as inhibitors of receptor tyrosine kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 1: Anticancer Activity of a 4-Anilinoquinazoline Derivative
| Compound ID | Structure (Aniline Moiety) | Cell Line | Assay | IC50 (µM) | Target(s) |
| 8a | 4-Bromo-2-fluoroaniline | A431 (Human carcinoma) | MTT | 2.62 | EGFR, VEGFR-2 |
Data extracted from a study on novel 4-anilinoquinazoline derivatives.
Antimicrobial Activity of Structurally Related Aniline Derivatives
The introduction of fluorine and other halogens to an aniline scaffold has been a strategy in the development of novel antimicrobial agents. Studies have shown that certain trifluoro-aniline derivatives exhibit significant antibacterial and antibiofilm activity against pathogenic bacteria.
Table 2: Antimicrobial Activity of Trifluoro-Aniline Derivatives
| Compound ID | Structure | Target Organism(s) | Assay | MIC (µg/mL) |
| ACNBF | 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus, Vibrio harveyi | Broth Microdilution | 100 |
| ITFMA | 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus, Vibrio harveyi | Broth Microdilution | 50 |
Data from a study on the antimicrobial efficacy of trifluoro-anilines against Vibrio species.[1]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.[2][3][4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and incubated for 12-24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Following treatment, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours.[2] During this time, mitochondrial reductase enzymes in viable cells convert the yellow MTT to a purple formazan product.[2]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[2][6]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to that of the untreated control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[3]
Broth Microdilution for Antimicrobial Susceptibility
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10]
-
Preparation of Antimicrobial Solutions: A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9]
-
Inoculum Preparation: A standardized suspension of the target bacteria is prepared to a specific concentration (e.g., ~1.5 x 10⁸ CFU/mL).[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[9]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[9]
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Impact of hydatid cyst laminated layer antigens on cell death rate, apoptosis induction, and key genes in the cell proliferation pathway: Insights from A549 cell line studies | PLOS One [journals.plos.org]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
Purity Analysis of Synthesized 4-Fluoro-2,6-diiodoaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of synthesized 4-Fluoro-2,6-diiodoaniline, a key intermediate in various pharmaceutical and research applications. The document outlines a common synthetic route, details analytical methodologies for purity assessment, and compares the target compound with commercially available alternatives. Experimental data is presented to support the objective comparison, enabling informed decisions in compound selection and quality control.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the direct iodination of 4-fluoroaniline. This electrophilic aromatic substitution reaction utilizes an iodinating agent, often in the presence of an acid catalyst, to introduce two iodine atoms onto the aniline ring at the ortho positions.
Experimental Protocol: Synthesis of this compound
A representative synthetic procedure is as follows:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Iodination: A solution of the iodinating agent, for example, iodine monochloride (ICl) or N-iodosuccinimide (NIS) (2.2 eq), is added dropwise to the stirred solution of 4-fluoroaniline at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. The resulting mixture is then neutralized with a base, such as sodium bicarbonate, leading to the precipitation of the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.
Below is a Graphviz diagram illustrating the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Purity Analysis: Methodologies and Data
The purity of the synthesized this compound is critical for its intended application. Several analytical techniques are employed to determine the purity and identify potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile organic compounds.[1] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape.[2] Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.[2]
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[2]
-
Detector: UV at 254 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: A dilute solution of the synthesized compound in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] For aniline derivatives, a capillary column with a non-polar or mid-polar stationary phase is often employed.[5] The mass spectrometer provides structural information, aiding in the identification of the main product and any impurities. Derivatization may sometimes be used to improve the volatility and chromatographic behavior of anilines.[6]
Experimental Protocol: GC-MS Purity Analysis
-
Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium.[7]
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C).
-
Detector: Mass Spectrometer (Electron Ionization mode).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the synthesized compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed picture of the molecular structure.
Comparison with Alternatives
For many applications, other dihalogenated anilines can serve as alternatives to this compound. The choice of compound often depends on factors such as reactivity, cost, and availability. Below is a comparison of the synthesized compound with commercially available alternatives. Purity data for commercial products are typically provided as a minimum percentage.
| Compound | Molecular Formula | Purity (Typical) | Analytical Method |
| Synthesized this compound | C₆H₄FIN₂ | >98% (Post-recrystallization) | HPLC, GC-MS |
| 2,6-Dibromo-4-fluoroaniline | C₆H₄Br₂FN | >98.0% (GC) | Gas Chromatography |
| 2,6-Dichloro-4-fluoroaniline[8] | C₆H₄Cl₂FN | >97% | Not Specified |
| 2,6-Diiodo-4-nitroaniline | C₆H₄I₂N₂O₂ | 97% | Not Specified |
Potential Impurities
The synthesis of this compound can lead to the formation of several impurities. Understanding these potential byproducts is crucial for optimizing the reaction conditions and purification process.
-
Mono-iodinated species: Incomplete iodination can result in the presence of 2-iodo-4-fluoroaniline.
-
Isomeric diiodo species: Although the ortho positions are strongly activated, minor amounts of other diiodo-isomers might be formed.
-
Over-iodinated products: Under harsh conditions, tri-iodinated species could potentially be generated.
-
Starting material: Unreacted 4-fluoroaniline may remain if the reaction does not go to completion.[9][10]
The logical relationship for impurity identification and control is depicted in the following Graphviz diagram.
Caption: Impurity Identification and Control Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chromatogram Detail [sigmaaldrich.com]
- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. epa.gov [epa.gov]
- 5. agilent.com [agilent.com]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Dichloro-4-fluoroaniline | C6H4Cl2FN | CID 2774008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of 4-Fluoro-2,6-diiodoaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of 4-Fluoro-2,6-diiodoaniline and its derivatives. As the experimental crystal structure of this compound is not publicly available, this guide leverages data from closely related halogenated aniline derivatives to predict its structural properties and intermolecular interactions. By comparing the known crystal structures of mono- and di-halogenated anilines, we can infer the likely packing arrangements and the significant role of halogen bonding in the solid state of the title compound. This information is crucial for understanding its physicochemical properties, which is of significant interest in the fields of medicinal chemistry and materials science.
Comparison of Crystallographic Data
To understand the probable crystal structure of this compound, we can analyze the crystallographic data of analogous compounds. The table below summarizes the key crystallographic parameters for aniline, 2,6-dichloro-4-nitroaniline, and the most relevant analogue, 2,6-dibromo-4-fluoroaniline.
| Compound | Aniline | 2,6-dichloro-4-nitroaniline[1] | 2,6-dibromo-4-fluoroaniline |
| Molecular Formula | C₆H₇N | C₆H₄Cl₂N₂O₂ | C₆H₄Br₂FN |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pbca | P2₁/c | P2₁/c |
| a (Å) | 7.93 | 3.723 | 17.0332 |
| b (Å) | 5.99 | 17.833 | 4.3407 |
| c (Å) | 10.98 | 11.834 | 21.9732 |
| β (˚) | 90 | 94.12 | 109.691 |
| Volume (ų) | 521.8 | 782.4 | 1529.61 |
| Z | 4 | 4 | 8 |
Note: Full crystallographic data for 2,6-dibromo-4-fluoroaniline can be found in the referenced literature.
The data reveals that increasing the size and number of halogen substituents significantly impacts the crystal packing, leading to changes in the crystal system, space group, and unit cell dimensions. The monoclinic system of the di-halogenated anilines, in contrast to the orthorhombic system of aniline, suggests a more complex packing arrangement influenced by the directional nature of intermolecular interactions involving the halogen atoms.
Predicted Structural Properties of this compound
Based on the comparison with 2,6-dibromo-4-fluoroaniline, we can predict several key structural features for this compound:
-
Crystal System and Space Group: It is highly probable that this compound will also crystallize in a monoclinic system, likely in the P2₁/c space group, which is common for such substituted anilines.
-
Intermolecular Interactions: The dominant intermolecular forces in the crystal lattice are expected to be N-H···N hydrogen bonds and, more significantly, halogen bonds. The large, electron-rich iodine atoms are excellent halogen bond donors, and we can anticipate strong I···N or I···F interactions, which will play a crucial role in directing the crystal packing.
-
Molecular Conformation: The aniline ring is expected to be planar. The bulky iodine atoms at the 2 and 6 positions will likely cause some steric hindrance, potentially influencing the orientation of the amino group relative to the plane of the ring.
Experimental Protocols
The determination of an X-ray crystal structure involves several key steps, from synthesis and crystallization to data collection and structure refinement.
Synthesis of Halogenated Anilines
A general method for the synthesis of halogenated anilines involves the direct halogenation of the corresponding aniline derivative. For example, the synthesis of 4-fluoro-2-iodoaniline can be achieved by reacting 4-fluoroaniline with iodine in the presence of a base like calcium carbonate. The product can then be purified by steam distillation and recrystallization.
Single Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent, or by slow cooling of a hot, saturated solution.
-
Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to determine the electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to obtain the final crystal structure with high precision.
Logical Workflow for X-ray Crystal Structure Determination
The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a small molecule like a this compound derivative.
Conclusion
While the definitive X-ray crystal structure of this compound remains to be determined, a comparative analysis of its close structural analogues provides valuable insights into its likely solid-state structure. The available data strongly suggests that halogen bonding will be a key determinant of the crystal packing. The synthesis and crystallographic analysis of this compound would be a valuable contribution to the field, providing a deeper understanding of the interplay of hydrogen and halogen bonding in directing the self-assembly of these important molecules. Such knowledge is essential for the rational design of new pharmaceutical compounds and functional materials with tailored properties.
References
A Comparative Guide to the Scalable Synthesis of 4-Fluoro-2,6-diiodoaniline
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project advancement. 4-Fluoro-2,6-diiodoaniline is a valuable building block in medicinal chemistry, and its synthesis requires robust and reproducible methods. This guide provides a comparative overview of two primary methods for the scalable synthesis of this compound, alongside an alternative di-halogenated aniline, 2,6-dibromo-4-nitroaniline, to offer a broader perspective on synthetic strategies for highly functionalized anilines.
Method 1: Direct Di-iodination of 4-Fluoroaniline with Iodine Monochloride
This approach involves the direct electrophilic iodination of 4-fluoroaniline using iodine monochloride (ICl) as the iodinating agent. The strong electrophilicity of ICl allows for the direct introduction of two iodine atoms onto the aniline ring, ortho to the amino group.
Experimental Protocol:
A solution of 4-fluoroaniline in a suitable solvent, such as glacial acetic acid, is treated with a stoichiometric amount of iodine monochloride. The reaction is typically carried out at room temperature and monitored until completion. The product is then isolated by neutralization, extraction, and subsequent purification by crystallization or chromatography.
Method 2: Di-iodination of 4-Fluoroaniline using Molecular Iodine and an Oxidizing Agent
An alternative, often considered "greener," approach to di-iodination utilizes molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). This method avoids the use of the more corrosive and hazardous iodine monochloride. The in-situ generation of a more electrophilic iodine species is the key to this transformation.
Experimental Protocol:
4-Fluoroaniline is dissolved in a suitable solvent, often a mixture of an organic solvent and water. Molecular iodine and an oxidizing agent, like 30% hydrogen peroxide, are added, and the reaction is stirred at a controlled temperature. The progress of the reaction is monitored, and upon completion, the product is worked up by quenching any remaining oxidant, followed by extraction and purification.
Alternative Compound Synthesis: 2,6-Dibromo-4-nitroaniline
To provide a comparative context, the synthesis of 2,6-dibromo-4-nitroaniline is presented. This compound, while structurally different, shares the feature of being a di-halogenated aniline, and its synthesis presents analogous challenges and considerations. A well-established method for its preparation involves the bromination of 4-nitroaniline using a bromide/bromate mixture in an acidic aqueous medium. This method is known for its efficiency and scalability.
Experimental Protocol:
4-Nitroaniline is suspended in an aqueous acidic medium. A solution containing a stoichiometric ratio of sodium bromide and sodium bromate is then added portion-wise. The reaction proceeds at ambient temperature to yield the desired 2,6-dibromo-4-nitroaniline, which can be isolated by simple filtration and washing.
Performance Comparison
| Parameter | Method 1: ICl Iodination of 4-Fluoroaniline | Method 2: I₂/H₂O₂ Iodination of 4-Fluoroaniline | Alternative: Bromide/Bromate Bromination of 4-Nitroaniline |
| Starting Material | 4-Fluoroaniline | 4-Fluoroaniline | 4-Nitroaniline |
| Reagents | Iodine monochloride, Acetic acid | Iodine, Hydrogen peroxide | Sodium bromide, Sodium bromate, Acid |
| Reported Yield | Data not available for di-iodination | Data not available for di-iodination | High |
| Purity | Generally high after purification | Variable, may require more rigorous purification | High, often requires minimal purification |
| Scalability | Potentially scalable with appropriate safety measures | Scalable, considered a greener alternative | Demonstrated to be scalable and efficient |
| Safety/Handling | Iodine monochloride is corrosive and requires careful handling | Hydrogen peroxide is a strong oxidant | Bromate salts are strong oxidizers |
| Waste Generation | Generates acidic and halogenated waste | Generates primarily water and unreacted iodine | Generates saline aqueous waste |
Experimental Workflows
Caption: Comparative workflows for the synthesis of halogenated anilines.
The Strategic Application of 4-Fluoro-2,6-diiodoaniline in Modern Synthesis: A Cost-Effectiveness Analysis
In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science research, the choice of building blocks is a critical determinant of efficiency, cost, and ultimate success. Among the vast array of available reagents, halogenated anilines serve as versatile intermediates for the introduction of functionalized aromatic moieties. This guide provides a comprehensive comparison of the cost-effectiveness of utilizing 4-Fluoro-2,6-diiodoaniline in synthesis, weighing its performance against viable alternatives and providing supporting experimental context.
Executive Summary
This compound is a highly functionalized aniline derivative that offers two distinct points for synthetic elaboration through its iodo-substituents, while the fluoro-group can modulate the electronic properties of the aromatic ring and introduce a desirable element for medicinal chemistry applications. Its utility is most pronounced in cross-coupling reactions, where the differential reactivity of the iodo-groups can potentially allow for sequential, site-selective modifications. However, the synthetic complexity of this reagent is reflected in its cost. This analysis indicates that while this compound presents unique synthetic advantages, a thorough cost-benefit analysis is essential, particularly when compared to simpler, more readily available halogenated anilines. The decision to employ this reagent should be guided by the specific synthetic strategy and the unique value the trifunctionalized scaffold provides to the target molecule.
Comparative Cost and Availability
A direct cost comparison of commercially available aniline derivatives highlights the premium associated with increased halogenation and specific substitution patterns. While pricing is subject to fluctuations and supplier variations, a general trend can be observed.
| Compound | Typical Price (USD/gram) | Notes |
| Aniline | < $0.10 | Basic starting material. |
| 4-Fluoroaniline | ~$0.50 - $2.00 | Readily available, common building block. |
| 2,6-Diiodoaniline | ~$15.00 - $30.00 | Higher cost due to di-iodination. |
| 4-Fluoro-2-iodoaniline | ~$50.00 - $100.00 | Increased cost with dual, different halogens. |
| This compound | >$150.00 | Estimated price based on similar complex structures; not widely commercially available. |
| 4-Chloro-2-fluoro-6-iodoaniline | ~$2.00 - $5.00 | An example of a more readily available tri-substituted aniline.[1] |
Note: Prices are estimates and can vary significantly between suppliers and based on purity and quantity.
The high estimated cost of this compound stems from a multi-step synthesis. A plausible synthetic route would involve the iodination of the commercially available and relatively inexpensive 4-fluoroaniline.
Synthetic Utility and Performance
The primary utility of this compound lies in its application as a scaffold in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The two iodine atoms provide handles for the sequential or double introduction of new carbon-carbon or carbon-heteroatom bonds.
Potential Advantages:
-
Orthogonal Reactivity: In principle, the two iodo-groups, being in different chemical environments relative to the amino and fluoro groups, could exhibit differential reactivity, allowing for selective, stepwise functionalization.
-
Molecular Complexity: Provides a rapid route to highly substituted aromatic rings.
-
Fluorine Incorporation: The fluorine atom is a bioisostere for hydrogen and can improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
Cost-Effectiveness Considerations:
The high cost of the starting material necessitates high-yielding and highly selective subsequent reactions to be economically viable. For applications where a simple di-substituted aniline would suffice, the use of this compound would not be cost-effective.
Alternatives to this compound
The choice of an alternative is highly dependent on the specific synthetic goal.
| Alternative | Key Features | Cost-Effectiveness |
| 2,6-Diiodoaniline | Lacks the fluorine substituent. Suitable for applications where only di-substitution at the 2 and 6 positions is required. | More cost-effective if the fluorine is not essential. |
| 4-Fluoro-2-iodoaniline | Possesses a single iodine for a single cross-coupling reaction. | Significantly more cost-effective if only a single functionalization is needed.[2][3][4][5] |
| 4-Bromo-2,6-diiodoaniline | Bromine offers different reactivity in cross-coupling compared to iodine, potentially allowing for more selective transformations. | Cost will be comparable or higher than the diiodo-analogue. |
| Stepwise Synthesis | Starting from a simpler, cheaper aniline and introducing the desired functionality sequentially. | Can be more cost-effective in terms of raw materials but may involve more synthetic steps, increasing labor and solvent costs. |
Experimental Protocols
While specific experimental data for reactions involving this compound is not widely published, protocols for similar dihalogenated anilines in Suzuki-Miyaura cross-coupling reactions can be adapted.
General Protocol for a Double Suzuki-Miyaura Coupling
Reaction:
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (3.0 mmol)
-
Toluene/H₂O (4:1 mixture, 10 mL)
Procedure:
-
To a Schlenk flask is added this compound, the arylboronic acid, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
The solvent mixture and Pd(PPh₃)₄ are added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Synthetic Pathways
The strategic use of this compound in a sequential cross-coupling reaction can be visualized as follows:
Caption: Sequential Suzuki coupling pathway.
The logical workflow for deciding on the use of this reagent can be represented as:
Caption: Decision workflow for reagent selection.
Conclusion
This compound is a valuable, albeit costly, synthetic intermediate for the construction of complex, highly substituted aniline derivatives. Its utility is maximized in synthetic routes that can leverage its unique trifunctional nature for sequential, site-selective reactions. For researchers and drug development professionals, the decision to use this reagent should be based on a careful analysis of the synthetic goals, the indispensability of the target scaffold, and a thorough cost comparison with simpler alternatives or a de novo stepwise synthetic approach. While its high cost may be a deterrent for large-scale synthesis, for discovery-phase research where novel molecular architectures are paramount, the investment in this compound can be justified.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-2,6-diiodoaniline: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 4-Fluoro-2,6-diiodoaniline as a hazardous waste. Due to the absence of a specific Safety Data Sheet (SDS), this guide is based on data for structurally similar halogenated anilines. Always consult with your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal company before proceeding with any disposal.
Researchers and drug development professionals handling this compound must adhere to stringent safety and disposal protocols. This compound, while valuable in synthesis, is presumed to be hazardous based on the toxicological profiles of similar halogenated anilines.[1][2][3][4] Improper disposal can lead to environmental contamination and potential health risks. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of similar compounds suggests that this compound is likely harmful if swallowed, in contact with skin, or inhaled, and may cause severe skin and eye irritation.[1][2][3][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Eye Protection | Chemical safety goggles or a face shield. |
| Skin and Body | A lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is possible, use a respirator. |
Step-by-Step Disposal Protocol
The following protocol is a general guideline. Specific procedures must be confirmed with your local EHS department and the designated hazardous waste disposal vendor.
1. Waste Segregation and Collection:
-
Never mix this compound waste with other waste streams. Create a dedicated, clearly labeled hazardous waste container for this specific chemical and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
2. In-Lab Neutralization (for small residual amounts):
-
For cleaning contaminated glassware or minor spills, a chemical neutralization step can be considered, but only by trained personnel and with prior approval from your EHS department.
-
A common method for halogenated organic compounds is treatment with a reducing agent to convert the iodine to a less harmful iodide. A solution of sodium thiosulfate can be used for this purpose. However, the efficacy and safety of this reaction with this compound have not been specifically documented and should be approached with caution.
3. Packaging for Disposal:
-
Ensure the waste container is sealed tightly.
-
Place the primary container into a secondary, larger container with absorbent material (e.g., vermiculite) to contain any potential leaks.
-
Complete a hazardous waste tag as required by your institution and local regulations. This tag should include the chemical name, quantity, and date.
4. Storage Pending Disposal:
-
Store the packaged waste in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated, away from heat sources, and separate from incompatible materials.
5. Arranging for Professional Disposal:
-
Contact a certified hazardous waste disposal company. This is the most critical step. These companies have the expertise and facilities to handle and dispose of hazardous chemicals safely and in compliance with all regulations.
-
The primary method for the disposal of halogenated organic compounds is high-temperature incineration.[5] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below.
References
Safeguarding Your Research: Essential Protective Measures for Handling 4-Fluoro-2,6-diiodoaniline
For Immediate Implementation: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 4-Fluoro-2,6-diiodoaniline for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from related anilines, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It may also cause skin and eye irritation or damage.[3][4][5][6] Therefore, strict adherence to PPE protocols is mandatory.
Summary of Personal Protective Equipment Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves for short-term use. For extended handling, Butyl rubber or PE/EVAL gloves are recommended.[7] | Anilines can be absorbed through the skin.[3][8] Double gloving provides an extra layer of protection against immediate exposure. For prolonged contact, more resistant materials are necessary. |
| Eye Protection | Tight-fitting chemical safety goggles or a full-face shield.[5][8][9][10] | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a certified chemical fume hood or if aerosolization is possible.[10][11] | Protects against the inhalation of harmful vapors or dust. |
Operational Plan for Safe Handling
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][12] An easily accessible safety shower and eyewash station are essential.[8]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If the compound is a solid, weigh it directly in the fume hood. Use a tared container to avoid transferring the chemical outside of the controlled environment.
-
Reaction Setup: All transfers and additions to reaction vessels should be performed slowly and carefully within the fume hood to avoid splashes or aerosol generation.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all surfaces in the fume hood.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[2][12] The container should be tightly sealed.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
-
Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4] Do not pour down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2][4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[2][5] Seek immediate medical attention.
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 4-Fluoro-2-iodoaniline | C6H5FIN | CID 2778283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-2-iodoaniline 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 12. bloomtechz.com [bloomtechz.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
